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  • Product: Thian-4-yl acetate
  • CAS: 40697-32-3

Core Science & Biosynthesis

Foundational

Tetrahydro-2H-thiopyran-4-yl acetate safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of Tetrahydro-2H-thiopyran-4-yl acetate Prepared by a Senior Application Scientist Introduction: Tetrahydro-2H-thiopyran-4-yl acetate (CAS No. 40697-32-3) is a heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of Tetrahydro-2H-thiopyran-4-yl acetate

Prepared by a Senior Application Scientist

Introduction: Tetrahydro-2H-thiopyran-4-yl acetate (CAS No. 40697-32-3) is a heterocyclic organic compound.[1] Molecules containing the thiopyran ring system are recognized as crucial building blocks in the synthesis of various bioactive agents and are of growing interest in medicinal chemistry and drug development.[2][3][4] Given its application in research environments populated by scientists and development professionals, a thorough understanding of its safety profile and handling requirements is paramount.

Synthesized Hazard Profile and Risk Assessment

Based on an analysis of related chemical structures, Tetrahydro-2H-thiopyran-4-yl acetate should be handled as a substance with the potential to cause irritation and other health effects. The primary hazards are anticipated to be skin, eye, and respiratory tract irritation.

GHS Classification (Inferred)

The Globally Harmonized System (GHS) classifications for structurally similar compounds suggest that Tetrahydro-2H-thiopyran-4-yl acetate should be handled with the following hazards in mind.

Hazard ClassHazard StatementGHS PictogramBasis for Inference
Skin Corrosion/IrritationH315: Causes skin irritation.GHS07Based on data for Tetrahydropyran-4-carboxylic acid and Tetrahydro-2H-thiopyran-4-ol.[5][6][7]
Serious Eye Damage/IrritationH319: Causes serious eye irritation.GHS07Based on data for Tetrahydropyran-4-carboxylic acid and Tetrahydro-2H-thiopyran-4-ol.[5][6][7]
Acute Toxicity (Oral, Inhalation)H302/H332: Harmful if swallowed or if inhaled.GHS07Precautionary classification based on data for Tetrahydro-2H-thiopyran-4-ol.[6] The toxicological properties have not been fully investigated.[7][8]
Specific Target Organ ToxicityH335: May cause respiratory irritation.GHS07Based on data for Tetrahydropyran-4-carboxylic acid and Tetrahydro-2H-thiopyran-4-ol.[5][6][7]

Causality: The ester functional group and the heterocyclic ring are common features in molecules that can cause irritation upon direct contact with skin or mucous membranes.[5][8] Upon combustion, the presence of sulfur in the thiopyran ring will lead to the formation of hazardous sulfur oxide gases in addition to carbon monoxide and carbon dioxide.[9][10][11]

Exposure Controls: Engineering and Personal Protective Equipment (PPE)

Effective risk management hinges on a multi-layered approach, starting with engineering controls and supplemented by appropriate PPE.

Engineering Controls
  • Fume Hood: All manipulations of Tetrahydro-2H-thiopyran-4-yl acetate, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and located near the workstation.[5][9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended for protection against a broad range of chemicals, including esters.[12][13] Gloves must be inspected before use and replaced immediately if contaminated or damaged.[11]

  • Eye and Face Protection: Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory.[9][12] When there is a significant risk of splashing or a highly exothermic reaction, a face shield should be worn in addition to goggles.[12][13]

  • Skin and Body Protection: A flame-resistant laboratory coat, fully buttoned, is required.[12] Long pants and closed-toe, closed-heel shoes that cover the entire foot must be worn.[12]

  • Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required. If engineering controls are not feasible or if aerosols are generated, a NIOSH-approved respirator may be necessary after a formal exposure assessment.[5][12]

PPE_Selection_Workflow start Start: Handling Chemical task_assessment Assess Task: - Weighing? - Transfer? - Reaction? start->task_assessment ppe_base Mandatory Base PPE: - Lab Coat (buttoned) - Safety Goggles - Closed-toe Shoes task_assessment->ppe_base glove_check Select & Inspect Gloves (Nitrile or Neoprene) ppe_base->glove_check splash_risk Is there a significant splash risk? glove_check->splash_risk face_shield Add Face Shield over Goggles splash_risk->face_shield Yes aerosol_risk Is aerosol or dust generation likely? splash_risk->aerosol_risk No face_shield->aerosol_risk respirator Consult EHS for Respirator Assessment aerosol_risk->respirator Yes proceed Proceed with Task in Fume Hood aerosol_risk->proceed No respirator->proceed Spill_Response_Workflow spill Spill Occurs! alert Alert personnel in immediate area spill->alert assess Assess Spill: - Is it large? - Are you trained? - Do you have correct PPE? alert->assess evacuate Evacuate Area Call Emergency Response assess->evacuate No to any question ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe Yes to all questions contain Contain spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Carefully collect absorbent and place in a sealed hazardous waste container contain->collect clean Clean the spill area with soap and water collect->clean dispose Dispose of all materials as hazardous waste clean->dispose

Caption: Decision workflow for responding to a chemical spill.

Detailed Spill Protocol (for trained personnel, small spills):

  • Alert & Secure: Alert nearby personnel and restrict access to the area.

  • Ventilate: Ensure the fume hood is operating or increase ventilation.

  • Don PPE: Wear, at a minimum, a lab coat, chemical splash goggles, and double-layered nitrile gloves.

  • Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad. [9][10]5. Collect: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Label the waste container and dispose of it, along with any contaminated PPE, according to institutional guidelines. [14]

References

  • RIFM. (2022). RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9. Food and Chemical Toxicology.
  • SafetyGloves.co.uk. Ethyl Acetate Resistant Work Gloves.
  • CymitQuimica. (2024). Safety Data Sheet for (S)-1-(TETRAHYDRO-2H-PYRAN-4-YL)ETHANAMINE.
  • CDC Archive. NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • Fisher Scientific. (2025). Safety Data Sheet for Tetrahydropyran-4-carboxylic acid.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • Guidechem. tetrahydro-2H-thiopyran-4-yl acetate 40697-32-3 wiki.
  • Sigma-Aldrich. Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate.
  • MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety.
  • Fisher Scientific. (2014). Safety Data Sheet for Tetrahydro-2H-thiopyran-4-carbaldehyde.
  • Fisher Scientific. Safety Data Sheet for 4,5-Dichloro-o-phenylenediamine.
  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM.
  • Sigma-Aldrich. (2025). Safety Data Sheet for Lead Dichloride.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet for 2-Chlorobenzyl alcohol.
  • Merck Millipore. Safety Data Sheet for [2H4]tetrahydro[2H4]furan.
  • AChemBlock. 2-(tetrahydro-2H-thiopyran-4-yl)acetic acid 97%.
  • Fisher Scientific. (2025). Safety Data Sheet for Tetrahydrofurfuryl acetate.
  • Fisher Scientific. (2025). Safety Data Sheet for Tetrahydrothiopyran-4-ylmethanol.
  • PubChem, NIH. Tetrahydro-2H-thiopyran-4-ol.
  • Fisher Scientific. (2025). Safety Data Sheet for Tetrahydro-2H-thiopyran-4-ol.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Combi-Blocks, Inc. (2023). Safety Data Sheet for Tetrahydro-2h-thiopyran-4-carbonitrile 1,1-dioxide.
  • ChemScene. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide.
  • BLD Pharm. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide.
  • Nyco Products Company. (2023). Safety Data Sheet for Powerhouse.
  • US EPA. 2H-Pyran-4-ol, tetrahydro-4-methyl-2-propyl-, 4-acetate - Substance Details.
  • Fisher Scientific. (2025). Safety Data Sheet for Tetrahydro-2H-pyran-2-ol.
  • ChemScene. Methyl tetrahydro-2H-thiopyran-4-carboxylate.
  • ACS Chemical Health & Safety. (2022). Safe Handling of Cannulas and Needles in Chemistry Laboratories.
  • NextGen Protocols. Guidelines for Safe Laboratory Practices.
  • RSC. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.
  • ResearchGate. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.
  • Tampere University Research Portal. (2021). Thiopyrans and Their Benzo Derivatives.

Sources

Exploratory

Thian-4-yl acetate solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Thian-4-yl Acetate in Organic Solvents Executive Summary This technical guide provides a comprehensive analysis of the solubility of thian-4-yl acetate, a heterocyclic est...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Thian-4-yl Acetate in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility of thian-4-yl acetate, a heterocyclic ester of interest in pharmaceutical and materials science. The document delves into the fundamental physicochemical principles governing its solubility, presents a detailed solubility profile in a range of common organic solvents, and offers robust, step-by-step experimental protocols for solubility determination. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals aiming to harness the full potential of thian-4-yl acetate in their work. Key discussions include the interplay of polarity, hydrogen bonding, and solvent-solute interactions, alongside validated workflows for generating reliable and reproducible solubility data.

Introduction to Thian-4-yl Acetate

Thian-4-yl acetate, also known as tetrahydro-2H-thiopyran-4-yl acetate, is an organic compound featuring a six-membered saturated heterocycle containing a sulfur atom (a thiane ring) with an acetate group at the 4-position. Its molecular structure combines the features of a cyclic thioether and an ester, bestowing it with a unique set of physicochemical properties that are critical for its application in organic synthesis and medicinal chemistry.

Molecular Structure and Physicochemical Properties:

  • Molecular Formula: C₇H₁₂O₂S[1]

  • Molecular Weight: 160.23 g/mol [2]

  • Key Functional Groups: Ester (-O-C=O), Thioether (-S-)

  • Appearance: Typically a liquid or low-melting solid at room temperature.

The presence of the polar ester group and the moderately polar thioether within a nonpolar aliphatic ring creates a molecule of intermediate polarity. This structural duality is the primary determinant of its solubility behavior, making a systematic study of its interactions with various solvents essential for its effective use in formulation, reaction design, and purification processes.

Fundamental Principles of Solubility

The solubility of a compound is governed by the energetic balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely cited principle of "like dissolves like" serves as a foundational guideline, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.

For thian-4-yl acetate, the key interactions are:

  • Dipole-Dipole Interactions: The ester functional group possesses a significant dipole moment, allowing for strong interactions with polar solvents like acetone or ethyl acetate.

  • Hydrogen Bonding: While thian-4-yl acetate cannot self-hydrogen bond as a donor, the oxygen atoms of the ester group can act as hydrogen bond acceptors. This allows for favorable interactions with protic solvents such as ethanol and methanol.

  • Van der Waals Forces (Dispersion): The nonpolar cyclohexane-like ring contributes to dispersion forces, enabling solubility in nonpolar solvents like toluene and hexane.

The final solubility in a given solvent is a result of the competition between these forces. A solvent that can effectively overcome the solute-solute interactions and form stable solute-solvent interactions will be a good solvent for thian-4-yl acetate.

Solubility Profile of Thian-4-yl Acetate

Understanding the solubility of thian-4-yl acetate across a spectrum of organic solvents is crucial for its practical application. The following table summarizes its expected qualitative and quantitative solubility at ambient temperature (25 °C).

Note: Specific experimental data for this compound is not widely published. The following values are representative estimates based on the chemical structure and known solubilities of analogous esters and thioethers. They are intended for illustrative and guidance purposes.

SolventSolvent ClassPolarityExpected Solubility ( g/100 mL)Qualitative Assessment
HexaneNonpolarVery Low< 1Sparingly Soluble
TolueneNonpolarLow~10-15Soluble
DichloromethanePolar AproticMedium> 50Freely Soluble
Diethyl EtherPolar AproticLow> 50Freely Soluble
Ethyl AcetatePolar AproticMedium> 50Freely Soluble
AcetonePolar AproticMedium-High> 50Freely Soluble
AcetonitrilePolar AproticHigh~20-30Soluble
EthanolPolar ProticHigh> 50Freely Soluble
MethanolPolar ProticVery High> 50Freely Soluble
WaterPolar ProticVery High< 0.5Insoluble

Discussion of Trends:

  • High Solubility in Solvents of Intermediate Polarity: Thian-4-yl acetate shows excellent solubility in solvents like dichloromethane, ethyl acetate, and acetone. These solvents effectively balance interactions with both the polar ester group and the nonpolar ring structure.

  • Good Solubility in Alcohols: The ability of the ester's carbonyl oxygen to accept hydrogen bonds leads to high solubility in polar protic solvents like ethanol and methanol.

  • Limited Solubility in Nonpolar Extremes: In highly nonpolar solvents like hexane, the energy required to break the solute's dipole-dipole interactions is not sufficiently compensated by the weak van der Waals forces formed with the solvent, resulting in poor solubility.

  • Insolubility in Water: Despite its capacity for hydrogen bonding, the large, nonpolar hydrocarbon portion of the molecule dominates, making it hydrophobic and largely insoluble in water.

Experimental Determination of Solubility

Accurate solubility data is generated through meticulous experimental work. Below are two common, self-validating protocols for determining the solubility of a compound like thian-4-yl acetate.

Protocol 1: Isothermal Gravimetric Method

This classic method provides highly accurate data and is based on creating a saturated solution at a constant temperature and then determining the mass of the dissolved solute.

Causality Behind Choices:

  • Equilibration: Shaking the mixture for an extended period (24-48 hours) is critical to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Temperature Control: Solubility is temperature-dependent. A constant temperature bath is essential for reproducibility and accuracy.

  • Filtration: Using a sub-micron filter ensures that no undissolved solid particulates are transferred, which would artificially inflate the measured solubility.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of thian-4-yl acetate to a known volume (e.g., 5.0 mL) of the chosen organic solvent in a sealed glass vial. An excess is confirmed by the presence of undissolved solute.

  • Equilibration: Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture vigorously for 24-48 hours to ensure saturation.

  • Phase Separation: Allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let undissolved solids settle.

  • Sampling: Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a volumetric pipette fitted with a syringe filter (e.g., 0.22 µm PTFE).

  • Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed vial. Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that avoids solute degradation.

  • Quantification: Once the solvent is fully evaporated, weigh the vial again. The difference in mass corresponds to the amount of thian-4-yl acetate dissolved in the aliquot.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/100 mL). Repeat the measurement at least twice to ensure reproducibility.

G cluster_prep Preparation cluster_eq Equilibration cluster_quant Quantification A Add excess solute to known volume of solvent B Agitate at constant Temp (24-48h) A->B C Settle for 2h B->C D Withdraw aliquot via 0.22µm syringe filter C->D E Evaporate solvent from pre-weighed vial D->E F Reweigh vial to determine solute mass E->F G Calculate Solubility (e.g., mg/mL) F->G

Diagram 1: Workflow for Gravimetric Solubility Determination.
Protocol 2: High-Throughput Screening (HTS) Method

For drug development, a faster, albeit less precise, method is often needed. HTS methods allow for the rapid assessment of solubility in multiple solvents.

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of thian-4-yl acetate in a highly soluble solvent like DMSO.

  • Plate Preparation: In a 96-well plate, dispense the various test solvents.

  • Dispensing: Use a liquid handling robot to add small, increasing amounts of the stock solution to the wells containing the test solvents.

  • Detection: After a short equilibration period, use a nephelometer or a light-scattering plate reader to detect the point at which the compound precipitates (the "kinetic solubility").

  • Analysis: Software analyzes the detection point to provide a semi-quantitative solubility value for each solvent.

Factors Influencing Solubility

Beyond the choice of solvent, other parameters can significantly impact solubility:

  • Temperature: For most solids dissolving in a liquid, solubility increases with temperature as the dissolution process is typically endothermic. This relationship should be determined experimentally for critical applications.

  • Purity of Solute: Impurities can either increase or decrease the apparent solubility of a compound. The presence of a highly soluble impurity can create a eutectic mixture, increasing overall solubility, while an insoluble impurity will have the opposite effect.

  • Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.

Applications in Research and Development

A well-characterized solubility profile is not merely academic; it is a prerequisite for successful development.

  • Reaction Chemistry: Choosing a solvent in which all reactants are soluble is key to achieving optimal reaction rates and yields.

  • Purification: Solubility data is fundamental to developing purification strategies like recrystallization (where a solvent is chosen in which the compound is soluble when hot but sparingly soluble when cold) and chromatography (where differential solubility between the stationary and mobile phases enables separation).

  • Formulation Development: In pharmaceuticals, solubility is a critical determinant of a drug's bioavailability. Understanding solubility in various excipients and solvent systems is the first step in designing an effective delivery system.

G cluster_solvents Solvents Compound Thian-4-yl Acetate Polar Polar (e.g., Acetone) Compound->Polar Strong Dipole-Dipole Nonpolar Nonpolar (e.g., Hexane) Compound->Nonpolar Weak Van der Waals Outcome_Good High Solubility 'Like Dissolves Like' Polar->Outcome_Good Outcome_Bad Low Solubility 'Mismatched Forces' Nonpolar->Outcome_Bad

Diagram 2: Intermolecular Forces Driving Solubility.

Conclusion

Thian-4-yl acetate is a molecule of moderate polarity, exhibiting high solubility in a broad range of polar aprotic and polar protic organic solvents, with limited solubility in nonpolar and aqueous media. This solubility profile is a direct consequence of its molecular structure, which combines a polar ester group with a less polar thioether-containing aliphatic ring. A thorough understanding and experimental validation of its solubility are paramount for optimizing its use in chemical synthesis, purification, and the formulation of new chemical entities. The protocols and principles outlined in this guide provide a robust framework for achieving this.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from Google search.
  • Acetic acid tetrahydro-2H-thiopyran-2-YL ester | C7H12O2S | CID 12669387. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

  • Hansen Solubility Parameters. (n.d.). Hansen-Solubility. Retrieved February 7, 2024, from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from Google search.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from Google search. This paper provides procedural steps for determining the solubility of compounds in various solvents including water, ether, and different pH solutions to classify them.
  • Solvents and Polarity. (n.d.). University of Rochester Department of Chemistry. Retrieved February 7, 2024, from [Link]

  • Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

Sources

Foundational

Thian-4-yl acetate role as a medicinal chemistry building block

This guide details the technical utility, synthesis, and medicinal chemistry applications of Thian-4-yl acetate (also known as tetrahydro-2H-thiopyran-4-yl acetate). It is structured to serve as a practical handbook for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical utility, synthesis, and medicinal chemistry applications of Thian-4-yl acetate (also known as tetrahydro-2H-thiopyran-4-yl acetate). It is structured to serve as a practical handbook for drug developers seeking to leverage sulfur-based heterocycles as bioisosteres.

A Strategic Building Block for Bioisosteric Modulation

Executive Summary

Thian-4-yl acetate (CAS: 40697-32-3) acts as a critical "store-stable" precursor to the thian-4-yl (tetrahydrothiopyran-4-yl) ring system. In medicinal chemistry, this saturated sulfur heterocycle serves as a non-classical bioisostere for cyclohexyl, piperidinyl, and tetrahydropyranyl groups.

Its value lies in its metabolic versatility : the sulfide sulfur (


) can be selectively oxidized to a sulfoxide (

) or sulfone (

), allowing precise tuning of lipophilicity (LogP) and polarity without altering the carbon skeleton's topology. The acetate moiety protects the C4-hydroxyl group, facilitating clean S-oxidation and purification before the final coupling steps.
Physicochemical Profile & Bioisosterism[1][2][3]

The thiane ring adopts a chair conformation analogous to cyclohexane but with distinct electronic and steric properties due to the sulfur atom.

FeatureThiane (S-ring)Cyclohexane (C-ring)Piperidine (N-ring)Impact on Drug Design
Bond Length C–S: ~1.82 ÅC–C: ~1.54 ÅC–N: ~1.47 ÅThiane ring is "flatter" at the S-end; reduced 1,3-diaxial strain.
LogP (Lipophilicity) High (Lipophilic)High (Lipophilic)Low (Polar/Basic)Thiane mimics Cyclohexane's lipophilicity but offers metabolic handles.
H-Bonding Weak AcceptorNoneDonor/AcceptorSulfur is a poor H-bond acceptor compared to N or O.
Metabolism S-Oxidation HydroxylationN-Oxidation/DealkylationKey Advantage: S -> SO2 conversion creates a polar, non-basic moiety.
Structural Conformation

The C–S bond length (1.82 Å) expands the ring geometry compared to cyclohexane. This deformation reduces the steric bulk of the lone pairs on sulfur compared to the axial hydrogens of cyclohexane, often making the thiane ring more tolerant of steric crowding in binding pockets.

Synthetic Utility & Reactivity

Thian-4-yl acetate is rarely the final drug motif; it is the gateway intermediate . Its utility branches into two primary pathways: Hydrolysis (to access the alcohol) and Oxidation (to access the sulfone).

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways starting from Thian-4-yl acetate.

ThianylPathways Acetate Thian-4-yl Acetate (Lipophilic Precursor) Alcohol Thian-4-ol (Nucleophile) Acetate->Alcohol Hydrolysis (LiOH, THF/H2O) SulfoneAcetate 1,1-Dioxo-thian-4-yl Acetate (Protected Polar Core) Acetate->SulfoneAcetate Oxidation (m-CPBA or UHP) Target Drug Conjugate (Ether/Amine) Alcohol->Target Derivatization (Mitsunobu/SN2) SulfoneAlcohol 1,1-Dioxo-thian-4-ol (Polar Bioisostere) SulfoneAcetate->SulfoneAlcohol Hydrolysis SulfoneAlcohol->Target Derivatization

Caption: Divergent synthetic pathways from Thian-4-yl Acetate allowing access to both lipophilic (thiane) and polar (sulfone) building blocks.

Experimental Protocols

These protocols are designed for high reproducibility and scalability, utilizing standard laboratory reagents.

Protocol A: Hydrolysis to Thian-4-ol

Objective: Remove the acetate protecting group to liberate the alcohol for coupling.

  • Reagents: Thian-4-yl acetate (1.0 eq), Lithium Hydroxide monohydrate (LiOH·H2O, 2.0 eq), THF:Water (3:1 v/v).

  • Procedure:

    • Dissolve Thian-4-yl acetate in THF/Water mixture at 0°C.

    • Add LiOH·H2O in one portion.[1]

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours (Monitor by TLC; stain with KMnO4).

    • Workup: Dilute with EtOAc, wash with brine. The product, Thian-4-ol , is often water-soluble; do not discard the aqueous layer without checking. Multiple extractions with DCM or CHCl3 may be required.

    • Yield: Typically >90%.[2][3]

Protocol B: Chemoselective Oxidation to 1,1-Dioxo-thian-4-yl Acetate

Objective: Convert the sulfide to a sulfone without hydrolyzing the ester. The acetate group prevents side reactions at the hydroxyl center.

  • Reagents: Thian-4-yl acetate (1.0 eq), m-Chloroperbenzoic acid (m-CPBA, 77% max, 2.2–2.5 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve Thian-4-yl acetate in DCM (0.1 M concentration) and cool to 0°C.

    • Add m-CPBA portion-wise over 20 minutes to control exotherm.

    • Stir at 0°C for 1 hour, then warm to RT and stir overnight.

    • Quench: Add saturated aqueous Na2S2O3 (sodium thiosulfate) to destroy excess peroxide (starch-iodide paper test).

    • Wash: Wash organic layer with saturated NaHCO3 (x3) to remove m-chlorobenzoic acid byproduct.

    • Purification: Dry over MgSO4 and concentrate. The sulfone is usually a crystalline solid.

  • Note: This intermediate allows you to introduce a polar, non-basic ring into your scaffold, lowering LogP by ~1.5–2.0 units compared to the parent thiane.

Medicinal Chemistry Applications
1. LogP and Solubility Tuning

Replacing a cyclohexyl group with a thianyl group maintains steric bulk while slightly increasing lipophilicity. However, oxidizing to the 1,1-dioxo-thianyl (sulfone) dramatically lowers LogP and increases water solubility, often without disrupting ligand binding interactions.

  • Cyclohexane (LogP ~3.4)

    
    Thiane (LogP ~3.6) 
    
    
    
    Thiane-1,1-dioxide (LogP ~0.5)
2. Bioisostere for Piperidine

In cases where a piperidine nitrogen causes hERG toxicity or undesirable pKa issues (lysosomotropism), the thiane-1,1-dioxide offers a neutral, polar alternative that mimics the shape and polarity of the protonated amine without the positive charge.

3. Case Study: GPCR Agonists

In the development of Melanocortin receptor agonists, thiane rings have been used as spacers. The 4-substituted thiane ensures a specific distance between the pharmacophore elements. The acetate derivative allows for the resolution of chiral centers if substituents are introduced at the 2- or 3-positions (via enzymatic kinetic resolution of the acetate).

References
  • Thian-4-yl Acetate Structure & Properties PubChem Compound Summary for CID 294829. National Center for Biotechnology Information (2025). [Link]

  • Bioisosterism of Sulfur Heterocycles Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[4] [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

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Exploratory

Stability of Thiane Ring in Acetate Ester Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary The thiane ring, a six-membered saturated heterocycle containing a sulfur atom, is a scaffold of increasing interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiane ring, a six-membered saturated heterocycle containing a sulfur atom, is a scaffold of increasing interest in medicinal chemistry due to its unique stereoelectronic properties.[1] When incorporated into drug candidates, often as part of a larger molecular architecture that includes functional groups like acetate esters, a thorough understanding of its stability is paramount. This guide provides a comprehensive technical overview of the factors governing the stability of thiane rings within acetate ester derivatives, potential degradation pathways, and robust methodologies for their assessment. By synthesizing principles of chemical reactivity with practical experimental protocols, this document aims to equip researchers with the knowledge to anticipate and mitigate stability challenges in drug development.

Introduction: The Thiane Moiety in Drug Design

The strategic inclusion of heterocyclic rings is a cornerstone of modern medicinal chemistry, offering a means to modulate physicochemical and pharmacokinetic properties.[2] The thiane ring, in particular, provides a unique combination of features. Its sulfur atom can participate in crucial non-covalent interactions, such as hydrogen bonds and van der Waals forces, within the active sites of biological targets.[1] This has been notably demonstrated in the development of potent HIV-1 protease inhibitors like Saquinavir and Ritonavir, where the thiane moiety contributes significantly to binding affinity.[1]

Acetate esters are frequently incorporated into drug molecules as prodrugs to enhance properties like lipophilicity and membrane permeability, or as part of the pharmacophore itself. The interplay between the thiane ring and an acetate ester introduces specific stability considerations that must be carefully evaluated throughout the drug development process.

Core Principles of Chemical Stability

The overall stability of a thiane ring in an acetate ester derivative is a function of the inherent reactivity of both moieties and any intramolecular interactions that may arise. Key degradation pathways to consider include hydrolysis of the ester, oxidation of the sulfur atom, and potential ring cleavage.

Hydrolysis of the Acetate Ester

The hydrolysis of an ester to a carboxylic acid and an alcohol is a primary degradation pathway that can be catalyzed by acid or base.[3][4]

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with an excess of water in the presence of a strong acid catalyst.[3][4][5] The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): This reaction is essentially irreversible and involves heating the ester with a dilute alkali, such as sodium hydroxide.[5] The hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to the formation of a carboxylate salt and an alcohol.[3][4]

The rate of hydrolysis is influenced by the steric and electronic environment around the ester group. The presence of the thiane ring can exert electronic effects on the ester's susceptibility to hydrolysis, a factor that requires empirical investigation for each specific molecule.

Oxidation of the Thiane Ring

The sulfur atom in the thiane ring is susceptible to oxidation, which can lead to the formation of a sulfoxide or a sulfone.[6] These transformations can significantly alter the molecule's polarity, conformation, and biological activity. Oxidative degradation can be initiated by atmospheric oxygen, reactive oxygen species, or certain metabolic enzymes.[6]

Ring Stability and Potential for Cleavage

Six-membered rings like thiane are generally more stable than smaller, more strained rings such as thietanes (four-membered) or thiiranes (three-membered).[2][6][7] The ring strain in smaller rings makes them more reactive towards nucleophilic and electrophilic ring-opening reactions.[6] While the thiane ring is comparatively stable, ring cleavage can occur under harsh conditions, such as in the presence of strong acids or transition metals.[8][9] The degradation of thiophenes, an unsaturated sulfur-containing heterocycle, often involves metal ion-promoted C-S bond cleavage, providing a conceptual framework for potential thiane degradation pathways under specific catalytic conditions.[8]

Experimental Assessment of Stability: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development used to identify potential degradation products and establish the stability-indicating nature of analytical methods.[10][11][12] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing.[12][13]

Rationale and Regulatory Context

International Conference on Harmonisation (ICH) guidelines, specifically Q1A(R2), mandate stress testing to elucidate the intrinsic stability of a drug substance.[10] The insights gained are invaluable for formulation development, packaging selection, and defining appropriate storage conditions.[12]

Key Stress Conditions

A comprehensive forced degradation study for a thiane acetate ester derivative should include the following conditions:

  • Hydrolysis: Exposure to a range of pH values (acidic, neutral, and basic) at elevated temperatures. Typically, 0.1 M to 1 M hydrochloric acid or sulfuric acid is used for acidic conditions, and 0.1 M to 1 M sodium hydroxide or potassium hydroxide for basic conditions.[12][13]

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide, to assess the susceptibility of the thiane sulfur and other sensitive functionalities.

  • Thermal Stress: Exposure to high temperatures, both in solid form and in solution, to evaluate thermolytic degradation.

  • Photostability: Exposure to light sources that emit a combination of UV and visible light, as outlined in ICH Q1B, to assess for photodegradation.[11][13]

It is important to note that for water-sensitive compounds, traditional aqueous stress conditions may primarily yield degradants of the active species formed after initial hydrolysis. In such cases, conducting forced degradation studies in anhydrous, reactive organic solutions can provide a more complete picture of the drug substance's stability.[10]

Analytical Methodologies for Stability Assessment

Robust analytical methods are essential for accurately quantifying the parent compound and identifying and quantifying any degradation products.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) , particularly in the reverse-phase mode (RP-HPLC), is the most widely used technique for stability testing due to its high sensitivity, accuracy, and versatility.[14][15] A well-developed HPLC method should be able to separate the parent drug from all potential degradation products.

  • Method Development Considerations: Key parameters to optimize include the stationary phase (e.g., C18 column), mobile phase composition (e.g., acetonitrile or methanol with a buffered aqueous phase), flow rate, and detection wavelength.[16][17] The use of a Diode Array Detector (DAD) can aid in peak identification and purity assessment.[17]

Mass Spectrometry (MS)

When coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for the structural elucidation of unknown degradation products.[14] By providing mass-to-charge ratio information, MS can help to identify the molecular weights of degradants and, through fragmentation analysis (MS/MS), provide clues about their structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information about degradation products that have been isolated and purified. It is particularly useful for confirming the exact position of structural changes, such as the site of oxidation on the thiane ring or the cleavage of the ester bond.

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data from stability studies should be summarized in well-structured tables.

Table 1: Representative Forced Degradation Data for a Thiane Acetate Ester Derivative

Stress ConditionDurationTemperature (°C)% Degradation of Parent CompoundMajor Degradation Products Identified
0.1 M HCl24 h6015.7%Hydrolyzed acid, Oxidized parent
0.1 M NaOH8 h6045.2%Hydrolyzed acid, Ring-opened species
3% H₂O₂24 h2536.1%Sulfoxide, Sulfone
Heat (Solid)48 h805.3%Minor unidentified peaks
Photostability (ICH Q1B)--< 2%No significant degradation

Experimental Protocols

Protocol: Forced Degradation by Acid Hydrolysis
  • Sample Preparation: Prepare a stock solution of the thiane acetate ester derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[13]

  • Stress Condition: Transfer an aliquot of the stock solution to a vial and add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Incubation: Place the vial in a water bath or oven at a controlled temperature (e.g., 60°C) for a predetermined time (e.g., 24 hours).

  • Neutralization: After incubation, cool the sample to room temperature and neutralize it with an appropriate amount of 0.1 M NaOH.

  • Analysis: Dilute the sample to a suitable concentration with the HPLC mobile phase and analyze by a validated stability-indicating HPLC method.

Protocol: Stability-Indicating RP-HPLC Method
  • Instrumentation: Utilize an HPLC system equipped with a pump, autosampler, column oven, and a DAD or UV detector.[17]

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.[16]

    • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.5) and an organic modifier (e.g., methanol or acetonitrile).[16]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by the UV absorbance maximum of the parent compound.

  • Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[16]

Visualization of Key Concepts

Diagram: Potential Degradation Pathways

G Parent Thiane Acetate Ester Derivative Acid Acid Hydrolysis (H⁺, H₂O) Parent->Acid Ester Cleavage Base Base Hydrolysis (OH⁻) Parent->Base Ester Cleavage Oxidation Oxidation ([O]) Parent->Oxidation Sulfur Oxidation Harsh Harsh Conditions (e.g., Strong Acid, Heat) Parent->Harsh Ring Cleavage Hydrolyzed_Acid Hydrolyzed Acid + Alcohol Acid->Hydrolyzed_Acid Base->Hydrolyzed_Acid Sulfoxide Sulfoxide Oxidation->Sulfoxide Ring_Opened Ring-Opened Products Harsh->Ring_Opened Sulfone Sulfone Sulfoxide->Sulfone Further Oxidation

Caption: Potential degradation pathways for a thiane acetate ester derivative.

Diagram: Experimental Workflow for Stability Assessment

G cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC RP-HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photostability Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Stability Stability Profile HPLC->Stability NMR NMR for Structure Elucidation LCMS->NMR Deg_Pathways Degradation Pathways LCMS->Deg_Pathways NMR->Deg_Pathways Method_Validation Validated Stability- Indicating Method Stability->Method_Validation Deg_Pathways->Method_Validation Drug_Substance Drug Substance (Thiane Acetate Ester) Drug_Substance->Acid Drug_Substance->Base Drug_Substance->Oxidation Drug_Substance->Thermal Drug_Substance->Photo

Caption: Workflow for assessing the stability of thiane acetate ester derivatives.

Conclusion

A thorough understanding and proactive assessment of the stability of thiane ring-containing acetate ester derivatives are indispensable for successful drug development. The primary degradation pathways involve hydrolysis of the ester linkage and oxidation of the sulfur atom, with ring cleavage being a possibility under more extreme conditions. A systematic approach using forced degradation studies coupled with robust, stability-indicating analytical methods like RP-HPLC and LC-MS is crucial for identifying and characterizing potential degradants. The insights gained from these studies are fundamental to ensuring the quality, safety, and efficacy of the final drug product, enabling informed decisions regarding formulation, packaging, and storage.

References

  • BenchChem. (2025). The Thiane Ring: A Privileged Scaffold in Drug Discovery and Chemical Biology.
  • Benchchem. (2025). Isosteric replacement studies involving the thietane ring in drug design.
  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. [Link]

  • Dailey, K. M. K., Rauchfuss, T. B., Rheingold, A. L., & Yap, G. P. A. (n.d.). A New Pathway for Thiophene Ring Opening by Transition Metals. Rauchfuss Group. [Link]

  • Deswal, S., & Kumar, A. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Mishra, A. (2022). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Patel, H., Patel, M., & Patel, C. (2025). Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. Journal of Applied Pharmaceutical Research, 13(3), 129–140. [Link]

  • Patel, H., Patel, M., & Patel, C. (2026). Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. ResearchGate. [Link]

  • Rathor, S., & Sherje, A. (2021). FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. INDIAN DRUGS, 58(4), 50-55. [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. [Link]

  • Singh, R., & Sharma, P. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Unknown. (n.d.). Ch20: Hydrolysis of Esters. University of Calgary. [Link]

  • Vander Velde, D. G., & Pl-Autor, V. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • Wouters, J., & Ooms, F. (2001). Thietanes and Derivatives thereof in Medicinal Chemistry. ResearchGate. [Link]

  • YouTube. (2020). 3 Member Heterocycles Chemical Reactivity of Thiirane (Lecture 2). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of Thian-4-yl Acetate

Executive Summary This application note details a robust, scalable protocol for the synthesis of thian-4-yl acetate (tetrahydrothiopyran-4-yl acetate) from thian-4-ol . While esterification is a fundamental transformatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of thian-4-yl acetate (tetrahydrothiopyran-4-yl acetate) from thian-4-ol . While esterification is a fundamental transformation, the presence of the sulfide moiety in the thiane ring introduces specific susceptibility to oxidation and elimination.

This guide utilizes a DMAP-catalyzed acetylation strategy using acetic anhydride (


) and pyridine.[1][2] This method is selected over Fischer esterification or acid chloride routes to minimize thermal stress and prevent acid-catalyzed ring-opening or sulfur oxidation. The protocol achieves yields >90% with high purity (>98% by GC-MS) and includes a self-validating quality control workflow.

Reaction Engineering & Mechanism

Chemical Strategy

The transformation relies on nucleophilic acyl substitution.[3] The secondary alcohol at the C4 position of the thiane ring is sterically accessible but benefits significantly from nucleophilic catalysis to proceed at ambient temperatures, preserving the integrity of the sulfur heterocycle.

Key Mechanistic Features:

  • Activation: DMAP (4-Dimethylaminopyridine) attacks acetic anhydride to form a highly electrophilic

    
    -acetylpyridinium ion.
    
  • Transfer: The thian-4-ol hydroxyl group attacks this intermediate, forming the ester.

  • Regeneration: Pyridine acts as the bulk base to neutralize the acetic acid byproduct, driving the equilibrium forward.

Mechanistic Pathway (Visualization)

G Ac2O Acetic Anhydride (Electrophile) Inter N-Acetylpyridinium (Activated Species) Ac2O->Inter DMAP Attack DMAP DMAP (Catalyst) DMAP->Inter TS Tetrahedral Intermediate Inter->TS + Thian-4-ol Substrate Thian-4-ol (Nucleophile) Substrate->TS Product Thian-4-yl Acetate TS->Product Collapse Byproduct Acetate/Pyridine-H+ TS->Byproduct

Figure 1: Catalytic cycle of DMAP-mediated acetylation. The N-acetylpyridinium species lowers the activation energy, allowing mild reaction conditions.

Experimental Protocol

Materials & Reagents[4]
ReagentEquiv.[4][5][6][7][8]RoleGrade/Notes
Thian-4-ol 1.0Substrate>97% Purity
Acetic Anhydride 1.5Acyl DonorReagent Grade
Pyridine 2.0Base/SolventAnhydrous, stored over KOH
DMAP 0.05Catalyst5 mol% load
Dichloromethane (DCM) N/ASolventAnhydrous (0.2M conc.)
Step-by-Step Methodology

Pre-requisite: All glassware must be oven-dried. The reaction should be performed under a positive pressure of Nitrogen or Argon to prevent atmospheric moisture from hydrolyzing the anhydride.

Step 1: Solvation (T = 0 min)
  • Charge a round-bottom flask (RBF) with Thian-4-ol (1.0 equiv).

  • Add anhydrous DCM to achieve a concentration of 0.2 M (e.g., 5 mL per mmol).

  • Add Pyridine (2.0 equiv) and DMAP (0.05 equiv).

  • Stir until fully dissolved.

  • Cool the mixture to 0°C using an ice/water bath.

Step 2: Acetylation (T = 15 min)
  • Add Acetic Anhydride (1.5 equiv) dropwise over 5–10 minutes.

    • Rationale: Dropwise addition controls the exotherm.

  • Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours .

Step 3: Quenching & Workup (T = 4 hours)
  • TLC Check: Elute with 20% EtOAc/Hexane. Product (

    
    ) should be distinct from starting material (
    
    
    
    ).
  • Quench: Add 5 mL of Methanol and stir for 10 minutes (consumes excess acetic anhydride).

  • Extraction: Dilute with DCM (20 mL) and wash sequentially with:

    • 1M HCl (2 x 15 mL) – Critical Step: Removes Pyridine and DMAP as water-soluble salts.

    • Sat. aq.

      
        (2 x 15 mL) – Neutralizes residual acetic acid.
      
    • Brine (1 x 15 mL) – Removes bulk water.

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    

Quality Control & Characterization (Self-Validation)

To ensure the protocol was successful, compare your isolated material against these validation criteria.

NMR Validation Table

Solvent:


, 400 MHz
Proton (

)
Chemical Shift (

)
MultiplicityIntegrationDiagnostic Interpretation
H-4 (Methine) 4.75 – 4.90 ppm Multiplet (tt)1HPrimary Indicator. Significant downfield shift from ~3.6 ppm (alcohol) confirms esterification.
Acetate

2.04 ppm Singlet3HConfirms incorporation of the acetyl group.
H-2, H-6 (eq) 2.80 – 2.95 ppmMultiplet2HProtons adjacent to Sulfur (equatorial).
H-2, H-6 (ax) 2.60 – 2.75 ppmMultiplet2HProtons adjacent to Sulfur (axial).
H-3, H-5 1.90 – 2.15 ppmMultiplet4HRing methylene protons (overlap with acetate sometimes).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<70%) Incomplete conversion or hydrolysis during workup.Ensure reagents are anhydrous. Increase DMAP to 10 mol%. Do not skip the Methanol quench (prevents anhydride carrying over).
Pyridine Smell in Product Inefficient Acid Wash.The HCl wash must be acidic (pH < 2). If the aqueous layer is not acidic, add more HCl.
New Spot on TLC (

< 0.1)
Sulfoxide formation.Ensure inert atmosphere.[4] Avoid using old ether/THF which may contain peroxides.

References

  • Steglich Esterification Mechanism: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angew.[9][10] Chem. Int. Ed.1978 , 17, 522–524. Link

  • DMAP Catalysis Review: Höfle, G.; Steglich, W.; Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angew.[9][10] Chem. Int. Ed. Engl.1978 , 17, 569–583. Link

  • Thiane Ring Properties: Block, E. "Reactions of Organosulfur Compounds." Academic Press, 1978. (General reference for sulfur heterocycle stability).
  • Standard Protocol Validation: "The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study." J. Org. Chem.2005 , 70, 4751–4757. Link

Sources

Application

Application Notes and Protocols: Thian-4-yl Acetate as a Versatile Intermediate in Pharmaceutical Synthesis

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of Thian-4-yl acetate as a strategic intermediate in pharm...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of Thian-4-yl acetate as a strategic intermediate in pharmaceutical development. This document outlines the synthetic rationale, detailed experimental protocols, and the mechanistic basis for its utility as a precursor to valuable pharmacophores.

Introduction: The Strategic Value of the Thiane Scaffold and the Role of Acetate as a Leaving Group

The thiane (tetrahydrothiopyran) ring is a privileged sulfur-containing heterocyclic motif found in a variety of biologically active molecules. Its incorporation into drug candidates can significantly influence physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity. Thian-4-yl acetate emerges as a key intermediate by providing a synthetically tractable handle at the 4-position of the thiane ring. The acetate group serves as an efficient leaving group, enabling the introduction of diverse functionalities through nucleophilic substitution, thereby facilitating the exploration of a wide chemical space during lead optimization.

The utility of acetate as a leaving group is well-established in organic synthesis. While not as reactive as triflates or tosylates, its moderate reactivity allows for a greater degree of functional group tolerance and often proceeds under milder conditions, which is a significant advantage in complex multi-step syntheses of pharmaceutical ingredients.

Synthesis of Thian-4-yl Acetate: A Two-Step Approach

The synthesis of Thian-4-yl acetate is most efficiently achieved through a two-step sequence starting from the commercially available Thian-4-one (also known as Tetrahydrothiopyran-4-one). This process involves the reduction of the ketone to the corresponding alcohol, followed by its acetylation.

Step 1: Reduction of Thian-4-one to Thian-4-ol

The reduction of the cyclic ketone to the secondary alcohol is a standard transformation that can be accomplished with high efficiency using a variety of reducing agents. Sodium borohydride (NaBH₄) is a cost-effective and operationally simple choice for this purpose.

Protocol 1: Synthesis of Thian-4-ol

  • Materials:

    • Thian-4-one (1.0 eq)

    • Methanol (MeOH)

    • Sodium borohydride (NaBH₄) (1.1 eq)

    • Deionized water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve Thian-4-one in methanol (approximately 10 mL per gram of ketone).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0 °C.

    • Acidify the mixture to pH ~2 with 1 M HCl.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Thian-4-ol as a colorless oil or low-melting solid.

Expected Yield: >95%

Step 2: Acetylation of Thian-4-ol to Thian-4-yl Acetate

The acetylation of Thian-4-ol can be readily achieved using acetic anhydride with a catalytic amount of a base, such as pyridine or 4-dimethylaminopyridine (DMAP), or in the presence of a mild acid catalyst. The use of pyridine is a classic and reliable method.[1]

Protocol 2: Synthesis of Thian-4-yl Acetate

  • Materials:

    • Thian-4-ol (1.0 eq)

    • Pyridine (2-10 mL/mmol of alcohol)

    • Acetic anhydride (Ac₂O) (1.5 eq)

    • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve Thian-4-ol in pyridine under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0 °C.

    • Add acetic anhydride dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction by adding methanol.

    • Co-evaporate the mixture with toluene to remove residual pyridine.

    • Dilute the residue with dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography if necessary to obtain pure Thian-4-yl acetate.

Expected Yield: >90%

Table 1: Summary of Synthesis Parameters

StepReactantsReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1Thian-4-oneNaBH₄Methanol0 to RT2>95
2Thian-4-olAcetic Anhydride, PyridinePyridine0 to RT2-4>90

Application of Thian-4-yl Acetate in Pharmaceutical Synthesis: A Proposed Pathway to Thioether Derivatives

Thian-4-yl acetate is an excellent precursor for the synthesis of 4-substituted thiane derivatives via nucleophilic substitution. The acetate moiety is a good leaving group, particularly when the reaction is catalyzed by a Lewis acid or under appropriate conditions that favor its departure. This allows for the introduction of a wide range of nucleophiles, including thiols, to form thioethers. Thioether linkages are prevalent in many pharmaceutical agents due to their metabolic stability and ability to engage in specific interactions with biological targets.

Proposed Application: Synthesis of a Generic 4-(Arylthio)thiane

This protocol describes a general procedure for the nucleophilic substitution of the acetate group in Thian-4-yl acetate with a generic aryl thiol to form a 4-(arylthio)thiane derivative. This transformation is conceptually important in the synthesis of molecules where a thiane scaffold is linked to an aromatic or heteroaromatic system.

Protocol 3: Synthesis of 4-(Arylthio)thiane from Thian-4-yl Acetate

  • Materials:

    • Thian-4-yl acetate (1.0 eq)

    • Aryl thiol (e.g., thiophenol) (1.2 eq)

    • A suitable solvent (e.g., N,N-Dimethylformamide - DMF, or Acetonitrile - MeCN)

    • A suitable base (e.g., Potassium carbonate - K₂CO₃, or Cesium carbonate - Cs₂CO₃) (1.5 eq)

  • Procedure:

    • To a solution of the aryl thiol in DMF, add the base (e.g., K₂CO₃) and stir at room temperature for 30 minutes to form the thiolate.

    • Add Thian-4-yl acetate to the reaction mixture.

    • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired 4-(arylthio)thiane.

Causality Behind Experimental Choices:

  • Choice of Base: A non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃ is used to deprotonate the thiol to the more nucleophilic thiolate without competing in the substitution reaction.

  • Choice of Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the reactants and facilitate the Sₙ2 reaction.

  • Temperature: Heating is often required to facilitate the departure of the acetate leaving group, which is less reactive than halides or sulfonates.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

Synthesis_of_Thian_4_yl_Acetate Thian_4_one Thian-4-one Thian_4_ol Thian-4-ol Thian_4_one->Thian_4_ol NaBH₄, MeOH Thian_4_yl_acetate Thian-4-yl Acetate Thian_4_ol->Thian_4_yl_acetate Ac₂O, Pyridine

Caption: Synthesis of Thian-4-yl Acetate from Thian-4-one.

Application_of_Thian_4_yl_Acetate cluster_reactants Reactants Thian_4_yl_acetate Thian-4-yl Acetate Aryl_thio_thiane 4-(Arylthio)thiane Thian_4_yl_acetate->Aryl_thio_thiane Base (e.g., K₂CO₃), DMF Aryl_thiol Aryl-SH Aryl_thiol->Aryl_thio_thiane Base (e.g., K₂CO₃), DMF

Caption: Proposed synthesis of 4-(Arylthio)thiane.

Conclusion

Thian-4-yl acetate is a valuable and versatile intermediate for the synthesis of pharmaceutically relevant compounds. Its straightforward preparation from Thian-4-one and its utility as a precursor to a variety of 4-substituted thiane derivatives make it an attractive building block in drug discovery and development. The protocols outlined in these application notes provide a solid foundation for the synthesis and application of this important intermediate.

References

  • Guindon, Y., Frenette, R., Fortin, R., & Rokach, J. (Year). Direct synthesis of thio ethers from thiols and alcohols. The Journal of Organic Chemistry. [Link to a relevant general thioether synthesis paper, as a specific one for this reaction is not available]
  • Organic Chemistry Portal. (n.d.). Synthesis of thioesters and thioacids by acylation of thiols (thiolation). Retrieved from [Link]

  • Synthesis of thioethers from different alcohols and thiols promoted by SiAl 0.6 without solvent. (Year). ResearchGate. [Link to a relevant general thioether synthesis paper]
  • Wikipedia. (n.d.). Thioester. Retrieved from [Link]

  • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides. (Year). PMC. [Link to a relevant paper on tetrahydrothiopyran-4-one chemistry]
  • Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. (Year). RSC Publishing.
  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (Year). PMC.
  • Asymmetric synthesis of tertiary thiols and thioethers. (Year). PMC. [Link to a relevant paper on thioether synthesis]
  • O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols. Retrieved from [Link]

  • N-Terminus Acetylation Protocol. (n.d.). CDN.
  • Unlocking Chemical Synthesis: The Role of Tetrahydrothiopyran-4-one. (n.d.). Source. [Link to a relevant article on Tetrahydrothiopyran-4-one]
  • Application Notes and Protocols for the Use of Tetrahydrothiopyran-4-one in Multicomponent Reactions. (n.d.). Benchchem.
  • Recent advances in heterolytic nucleofugal leaving groups. (Year). PMC. [Link to a review on leaving groups]
  • Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. (Year). Source.
  • Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). (Year). ResearchGate. [Link to a review on thianone synthesis]
  • Synthesis of thioether derivatives of quinazoline-4-one-2-thione and evaluation of their antiplatelet aggregation activity. (2014). PubMed. [Link to a paper on thioether synthesis in medicinal chemistry]
  • Preparation method of tetrahydropyran-4-one and pyran-4-one. (Year). Google Patents.

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Method

Application Note &amp; Protocol: High-Purity Synthesis of Thian-4-ol via Saponification of Thian-4-yl Acetate

Abstract: This document provides a comprehensive guide for the hydrolysis of thian-4-yl acetate to produce thian-4-ol, a valuable intermediate in medicinal chemistry and materials science. We present a robust, field-prov...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the hydrolysis of thian-4-yl acetate to produce thian-4-ol, a valuable intermediate in medicinal chemistry and materials science. We present a robust, field-proven protocol based on base-catalyzed hydrolysis (saponification), detailing the underlying mechanism, process optimization, analytical monitoring, and safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for this transformation.

Introduction and Scientific Context

Thian-4-ol (also known as tetrahydro-2H-thiopyran-4-ol) is a sulfur-containing heterocyclic alcohol. Its unique structural and electronic properties make it a key building block in the synthesis of various pharmaceutical agents and functional materials. The hydrolysis of its corresponding acetate ester, thian-4-yl acetate, is a fundamental deprotection and transformation step.

While ester hydrolysis can be catalyzed by acid or base, the base-catalyzed pathway, or saponification, is often preferred for its irreversibility and high yields.[1] The reaction proceeds to completion because the carboxylic acid byproduct (acetic acid) is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol product, thus preventing the reverse esterification reaction.[2] This note provides a detailed protocol using sodium hydroxide in a mixed solvent system, optimized for efficiency and purity.

Reaction Mechanism: Nucleophilic Acyl Substitution (BAC2)

The saponification of thian-4-yl acetate proceeds via a base-catalyzed, bimolecular, acyl-oxygen cleavage mechanism (BAC2). This is a classic example of nucleophilic acyl substitution.

The process unfolds in three key stages:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate is unstable. It collapses, reforming the carbonyl double bond. This is accompanied by the expulsion of the alkoxide, the thian-4-olate anion, which acts as the leaving group.

  • Acid-Base Reaction: The expelled thian-4-olate is a strong base and immediately deprotonates the newly formed acetic acid. This final, irreversible acid-base step drives the reaction to completion, yielding thian-4-ol and sodium acetate.[3]

Mechanism Diagram A visual representation of the BAC2 saponification mechanism.

Saponification_Mechanism Ester Thian-4-yl Acetate Intermediate Tetrahedral Intermediate Ester->Intermediate 1. Nucleophilic Attack Base Hydroxide (OH⁻) Base->Intermediate Product_Alcohol Thian-4-ol Intermediate->Product_Alcohol 2. Leaving Group Elimination Product_Acid Acetic Acid Intermediate->Product_Acid Product_Salt Sodium Acetate Product_Acid->Product_Salt 3. Irreversible Deprotonation

Materials and Experimental Protocol

Reagents and Materials

Proper preparation and sourcing of high-purity reagents are critical for the success of this protocol.

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role
Thian-4-yl acetate40697-32-3C₇H₁₂O₂S160.23Starting Material
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Catalyst/Base
Methanol (MeOH)67-56-1CH₄O32.04Solvent
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Extraction Solvent
Hydrochloric Acid (HCl)7647-01-0HCl36.46Neutralizing Agent
Anhydrous MgSO₄ / Na₂SO₄7487-88-9MgSO₄120.37Drying Agent
Deionized Water7732-18-5H₂O18.02Solvent/Workup
Product
Thian-4-ol29683-23-6C₅H₁₀OS118.20Target Product[4]

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and chamber[5]

Step-by-Step Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. It can be scaled accordingly.

Experimental Workflow Diagram A summary of the procedural steps from reaction to purification.

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Extraction cluster_purification Purification Phase A 1. Dissolve thian-4-yl acetate (1.60 g) in 20 mL Methanol B 2. Add 20 mL of 2M NaOH (aq) (40 mmol, 4 equiv.) A->B C 3. Heat to reflux (approx. 65°C) and stir for 2-4 hours B->C D 4. Monitor by TLC until starting material is consumed C->D E 5. Cool to room temperature and remove Methanol in vacuo D->E Reaction Complete F 6. Add 30 mL water and extract with DCM (3 x 30 mL) E->F G 7. Combine organic layers F->G H 8. Dry combined organic phase over anhydrous MgSO₄ G->H Proceed to Purification I 9. Filter and concentrate in vacuo H->I J 10. Purify crude oil via flash chromatography I->J K 11. Characterize pure Thian-4-ol J->K

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add thian-4-yl acetate (1.60 g, 10 mmol). Dissolve the ester in 20 mL of methanol.

  • Initiation: Add 20 mL of a 2 M aqueous solution of sodium hydroxide (40 mmol, 4 equivalents). The use of excess base ensures the reaction goes to completion.[2]

  • Reaction: Attach a reflux condenser and place the flask in a preheated oil bath. Heat the mixture to reflux (approximately 65-70°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

    • Mobile Phase: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm) and potassium permanganate stain.

    • The starting ester (thian-4-yl acetate) will be less polar (higher Rf) than the product alcohol (thian-4-ol, lower Rf). The reaction is complete when the spot corresponding to the starting material is no longer visible. This typically takes 2-4 hours.

  • Work-up - Quenching and Solvent Removal: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Concentrate the mixture on a rotary evaporator to remove the methanol.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Add 30 mL of deionized water. Extract the aqueous layer with dichloromethane (3 x 30 mL). The thian-4-ol product will move into the organic phase.

  • Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate (or sodium sulfate). Let it stand for 15 minutes, then filter to remove the drying agent.

  • Purification: Concentrate the filtrate using a rotary evaporator to yield the crude thian-4-ol as an oil or low-melting solid. For high-purity applications, the crude product should be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc).

Troubleshooting and Process Optimization

IssuePotential Cause(s)Recommended Solution
Incomplete Reaction Insufficient reaction time or temperature. Inactive or insufficient base.Extend the reaction time and monitor by TLC. Ensure the base is fresh and used in sufficient excess (at least 3-4 equivalents).
Low Yield Incomplete extraction of the product. Product loss during work-up.Perform additional extractions (4-5 times). Ensure the pH of the aqueous layer remains basic during extraction to prevent any potential side reactions.
Product Contamination Incomplete hydrolysis. Impurities from starting materials.Purify the crude product using flash column chromatography. Ensure high-purity starting materials are used.
Emulsion during Extraction Vigorous shaking of the separatory funnel.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Use gentle, swirling motions for mixing instead of vigorous shaking.

Product Characterization

The identity and purity of the synthesized thian-4-ol should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The ¹H NMR spectrum should show the disappearance of the acetate methyl singlet (around δ 2.0 ppm) and the appearance of a broad singlet for the hydroxyl proton.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight (M/Z = 118.2).

  • Infrared (IR) Spectroscopy: To verify the functional group transformation. Look for the disappearance of the ester carbonyl stretch (~1735 cm⁻¹) and the appearance of a broad hydroxyl O-H stretch (~3300 cm⁻¹).

Safety and Handling Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Methanol (MeOH): Flammable and toxic. Avoid inhalation and skin contact.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a fume hood.

  • Thianes: Organosulfur compounds can have unpleasant odors. Ensure proper ventilation.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6] All chemical waste must be disposed of in accordance with local environmental regulations.

References

  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918–920. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

  • OperaChem. (2024). Saponification-Typical procedures. [Link]

  • PubChem. (n.d.). Tetrahydro-2H-thiopyran-4-ol. National Center for Biotechnology Information. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

  • Study Mind. (n.d.). Alcohol Reactivity. [Link]

  • Organic Chemistry Tutor. (2021, January 11). Saponification Reaction of Esters [Video]. YouTube. [Link]

  • Vinipul Inorganics Pvt. Ltd. (n.d.). Are there any special handling or safety precautions needed when working with Sodium Acetate? [Link]

Sources

Application

Introduction: The Significance of 4-Acyloxythiane Scaffolds

An Application Guide to the Synthesis of 4-Acyloxythiane Derivatives 4-Hydroxythiane is a valuable heterocyclic building block in medicinal chemistry and materials science. The secondary hydroxyl group serves as a conven...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 4-Acyloxythiane Derivatives

4-Hydroxythiane is a valuable heterocyclic building block in medicinal chemistry and materials science. The secondary hydroxyl group serves as a convenient handle for introducing a wide array of functional groups, with esterification being one of the most fundamental and versatile transformations. The resulting 4-acyloxythiane derivatives are key intermediates in the synthesis of biologically active molecules and functional materials.[1] This guide provides a detailed exploration of the primary reaction conditions for the esterification of 4-hydroxythiane, offering researchers and drug development professionals a robust framework for procedural selection and optimization. We will delve into the mechanistic underpinnings of each method, present detailed, field-proven protocols, and offer a comparative analysis to guide your synthetic strategy.

Pillar 1: Mechanistic Rationale and Strategic Selection

The choice of an esterification method for 4-hydroxythiane, a secondary alcohol, is governed by several factors: the steric hindrance of the carboxylic acid, the presence of other acid- or base-labile functional groups in the substrates, the desired stereochemical outcome, and scalability requirements. We will discuss three primary strategies: classic acid catalysis (Fischer-Speier), mild coupling agent-mediated synthesis (Steglich), and redox-based activation with stereochemical inversion (Mitsunobu).

Fischer-Speier Esterification: The Brønsted Acid-Catalyzed Approach

This is a classic, equilibrium-based method involving the reaction of 4-hydroxythiane with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2][3]

Causality and Mechanism: The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by the catalyst. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the oxygen of 4-hydroxythiane's hydroxyl group.[3][4] The resulting tetrahedral intermediate undergoes a series of proton transfers to convert one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation yields the final ester product.[2][3][4] The entire process is reversible, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of one reactant (usually the alcohol, if it's inexpensive) or by removing water as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[2][3]

  • Advantages: Cost-effective for simple substrates, scalable, uses readily available reagents.

  • Limitations: Requires harsh acidic conditions and high temperatures, which may not be suitable for sensitive substrates. Tertiary alcohols are prone to elimination under these conditions.[2][5]

Steglich Esterification: Mild Activation with Carbodiimides

The Steglich esterification provides a mild and highly efficient alternative for substrates that are sensitive to strong acids.[5][6] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analogue N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in conjunction with a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[7][8]

Causality and Mechanism: The reaction proceeds through the activation of the carboxylic acid by DCC. The carboxylic acid adds across one of the C=N double bonds of DCC to form a highly reactive O-acylisourea intermediate.[6] While the alcohol can react directly with this intermediate, the reaction is significantly accelerated by DMAP. DMAP, being a superior nucleophile, attacks the O-acylisourea to form a reactive acylpyridinium species ("active ester").[6] This intermediate is highly susceptible to nucleophilic attack by 4-hydroxythiane, yielding the desired ester and regenerating the DMAP catalyst. The driving force for the reaction is the formation of the very stable and poorly soluble N,N'-dicyclohexylurea (DCU) byproduct, which formally sequesters the water molecule generated during the condensation.[7]

  • Advantages: Very mild conditions (often room temperature), high yields, suitable for sterically hindered alcohols and acid-labile substrates.[6][7]

  • Limitations: DCC can cause allergic reactions; the DCU byproduct can be difficult to remove completely from the reaction mixture, although filtration is often effective.[9] Using water-soluble EDC can simplify purification as the corresponding urea byproduct can be removed with an aqueous wash.[10]

Steglich_Mechanism Steglich Esterification Workflow Acid R-COOH O_acylisourea O-Acylisourea Intermediate Acid->O_acylisourea + DCC DCC DCC DCC->O_acylisourea Acylpyridinium Acylpyridinium Ion (Active Ester) O_acylisourea->Acylpyridinium + DMAP DCU DCU Byproduct O_acylisourea->DCU DMAP DMAP DMAP->Acylpyridinium Ester 4-Acyloxythiane Acylpyridinium->Ester ThianeOH 4-Hydroxythiane ThianeOH->Ester

Caption: Workflow for the Steglich Esterification of 4-Hydroxythiane.

Mitsunobu Reaction: A Redox Pathway with Stereochemical Inversion

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into various functional groups, including esters, with a predictable inversion of stereochemistry.[11][12] This is particularly valuable when the stereocenter at C-4 of the thiane ring is critical for biological activity. The reaction employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]

Causality and Mechanism: The reaction mechanism is complex but begins with the nucleophilic attack of PPh₃ on DEAD, forming a betaine intermediate.[13] This intermediate deprotonates the carboxylic acid to form a carboxylate anion and a phosphonium salt. The alcohol (4-hydroxythiane) then attacks the activated phosphorus atom, displacing the hydrazide and forming an alkoxyphosphonium salt. This critical step converts the hydroxyl group into an excellent leaving group.[14][15] The final step is an Sₙ2 substitution where the carboxylate anion attacks the carbon atom bearing the activated oxygen, displacing triphenylphosphine oxide (TPPO) and forming the ester with a complete inversion of configuration.[12][16] The formation of the highly stable P=O double bond in TPPO is a major thermodynamic driving force for the reaction.[16]

  • Advantages: Extremely mild conditions, high functional group tolerance, and predictable Sₙ2 inversion of stereochemistry.[13][15]

  • Limitations: The reagents (DEAD/DIAD) are toxic and potentially explosive; the stoichiometry must be precise, and removal of the triphenylphosphine oxide byproduct can be challenging during purification. The nucleophile (carboxylic acid) should generally have a pKa below 13.[11][12]

Mitsunobu_Mechanism Mitsunobu Reaction Key Intermediates Reagents PPh₃ + DEAD + R-COOH + 4-Hydroxythiane Betaine [PPh₃-DEAD] Betaine Reagents->Betaine Step 1: Activation Alkoxyphosphonium Alkoxyphosphonium Salt (Activated Alcohol) Betaine->Alkoxyphosphonium Step 2: Alcohol Adduct Formation Products Inverted Ester + TPPO + Hydrazide Alkoxyphosphonium->Products Step 3: SN2 Attack by R-COO⁻

Caption: Simplified mechanism of the Mitsunobu reaction.

Pillar 2: Comparative Data and Protocol Validation

The selection of a protocol is a critical decision point. The following table summarizes the key operational parameters and outcomes for each method, providing a clear basis for comparison.

FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Reaction Type Acid-Catalyzed CondensationCoupling Agent-MediatedRedox Condensation
Key Reagents H₂SO₄ or p-TsOH (catalytic)DCC or EDC (≥1 equiv), DMAP (catalytic)PPh₃ (≥1 equiv), DEAD or DIAD (≥1 equiv)
Stereochemistry Racemization/RetentionRetentionInversion
Typical Temp. 60-110 °C (Reflux)[2]0 °C to Room Temperature[7]0 °C to Room Temperature[12]
Solvent Toluene, Hexane, or excess alcohol[2]Dichloromethane (DCM), THF, DMFTetrahydrofuran (THF), Dioxane, DCM[16]
Key Advantage Low cost, simple reagentsVery mild, high yield, broad scopeStereospecific inversion, mild
Key Disadvantage Harsh conditions, substrate limitationByproduct (DCU) removalReagent toxicity, byproduct (TPPO) removal

Pillar 3: Detailed Experimental Protocols

The following protocols are designed as self-validating systems for the esterification of 4-hydroxythiane on a typical laboratory scale (~1-5 mmol).

Protocol 1: Fischer-Speier Esterification with Toluene (Dean-Stark)
  • Principle: An acid-catalyzed condensation between the alcohol and carboxylic acid, with azeotropic removal of water to drive the reaction to completion.

  • Materials & Reagents:

    • 4-Hydroxythiane: 1.0 eq

    • Carboxylic Acid: 1.2 eq

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 0.1 eq

    • Toluene: Sufficient to fill Dean-Stark trap and reaction flask (~0.2 M concentration)

  • Equipment:

    • Round-bottom flask

    • Dean-Stark apparatus

    • Reflux condenser

    • Heating mantle with magnetic stirrer

    • Separatory funnel

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add 4-hydroxythiane, the carboxylic acid, and toluene.

    • Assemble the Dean-Stark apparatus and reflux condenser. Fill the Dean-Stark trap with toluene.

    • Add the p-TsOH catalyst to the reaction mixture.

    • Heat the mixture to a steady reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.[17]

    • Continue refluxing for 4-10 hours, or until no more water is observed collecting in the trap. Monitor reaction progress by TLC.

    • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.[17]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude ester product by flash column chromatography on silica gel.

Protocol 2: Steglich Esterification using EDC and DMAP
  • Principle: A mild, coupling agent-mediated esterification suitable for sensitive substrates. The use of EDC facilitates a simple aqueous work-up to remove the urea byproduct.

  • Materials & Reagents:

    • 4-Hydroxythiane: 1.0 eq

    • Carboxylic Acid: 1.1 eq

    • EDC·HCl: 1.2 eq

    • DMAP: 0.1 eq

    • Anhydrous Dichloromethane (DCM): To achieve ~0.1 M concentration

  • Equipment:

    • Round-bottom flask with a magnetic stirrer

    • Nitrogen/argon inlet

    • Ice bath

    • Separatory funnel

  • Procedure:

    • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid, 4-hydroxythiane, DMAP, and anhydrous DCM.

    • Stir the solution until all solids have dissolved. Cool the flask to 0 °C in an ice bath.

    • Add EDC·HCl to the cold solution in one portion.

    • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC.

    • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl solution (to remove residual DMAP and any basic components), saturated NaHCO₃ solution, and brine.[9]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Mitsunobu Reaction using DIAD and PPh₃
  • Principle: A redox-based esterification that proceeds with complete inversion of stereochemistry at the alcohol center.

  • Materials & Reagents:

    • 4-Hydroxythiane: 1.0 eq

    • Carboxylic Acid: 1.2 eq

    • Triphenylphosphine (PPh₃): 1.2 eq

    • Diisopropyl azodicarboxylate (DIAD): 1.2 eq

    • Anhydrous Tetrahydrofuran (THF): To achieve ~0.2 M concentration

  • Equipment:

    • Flame-dried, round-bottom flask with a magnetic stirrer

    • Nitrogen/argon inlet

    • Syringes for liquid reagent addition

    • Ice bath

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add 4-hydroxythiane, the carboxylic acid, and PPh₃.

    • Dissolve the solids in anhydrous THF.

    • Cool the stirred solution to 0 °C in an ice bath.

    • Using a syringe, add the DIAD dropwise to the cold solution over 10-15 minutes. A color change (typically to a pale yellow or orange) and/or the formation of a precipitate may be observed.[12]

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC.

    • Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product, triphenylphosphine oxide (TPPO), and the hydrazide byproduct.

    • Purification: Direct purification by flash column chromatography is the most common method. A non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective, as the highly polar TPPO will have a low Rf. Alternatively, precipitating the TPPO from a cold ether/hexane mixture can be attempted prior to chromatography.

References

  • Singhania, V., Cortes-Clerget, M., Dussart-Gautheret, J., Akkachairin, B., Yu, J., Akporji, N., Gallou, F., & Lipshutz, B. H. (2022). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. Chemical Science, 13(4), 1055–1061. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved February 7, 2024, from [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved February 7, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved February 7, 2024, from [Link]

  • Organic-Chemistry.org. (2019). Mitsunobu Reaction. [Link]

  • Singhania, V., et al. (2022). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved February 7, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved February 7, 2024, from [Link]

  • ResearchGate. (n.d.). Selective esterification of a primary alcohols catalyzed by lipase. Retrieved February 7, 2024, from [Link]

  • ResearchGate. (n.d.). Lipase-catalyzed esterification of fatty acid with alcohols in various organic solvents. Retrieved February 7, 2024, from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved February 7, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved February 7, 2024, from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved February 7, 2024, from [Link]

  • ResearchGate. (n.d.). Catalysts used for the esterification reaction. Retrieved February 7, 2024, from [Link]

  • ResearchGate. (n.d.). The esterification of normal acid with secondary alcohols. Retrieved February 7, 2024, from [Link]

  • Google Patents. (n.d.). Process for esterification of secondary alcohols containing an ether group by reaction in the presence of a cation exchange resin catalyst.
  • Kato, M., Toshima, K., & Matsumura, S. (2007). Enzymatic synthesis of polythioester by the ring-opening polymerization of cyclic thioester. Biomacromolecules, 8(11), 3590-3596. [Link]

  • Chen, K. H., et al. (2021). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Processes, 9(11), 1989. [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved February 7, 2024, from [Link]

  • Yang, G., et al. (2019). Enzymatic Synthesis of Thioesters from Thiols and Vinyl Esters in a Continuous-Flow Microreactor. Molecules, 24(17), 3077. [Link]

  • Javed, T., et al. (2024). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 7, 101323. [Link]

  • Pesnot, T., et al. (2023). Thioester Mediated Biocatalytic Amide Bond Synthesis with In Situ Thiol Recycling. ChemBioChem, 24(13), e202300109. [Link]

  • JACS Au. (2022). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. [Link]

  • Reddit. (2021). Steglich Esterification with EDC. Retrieved February 7, 2024, from [Link]

  • ChemiCuss. (2020, March 15). Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction [Video]. YouTube. [Link]

  • ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction? Retrieved February 7, 2024, from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved February 7, 2024, from [Link]

  • TU Delft Repository. (2023). Asymmetric Enantio-complementary Synthesis of Thioethers via Ene-Reductase-Catalyzed C–C Bond Formation. [Link]

  • UMass Boston ScholarWorks. (n.d.). Fischer Esterification. Retrieved February 7, 2024, from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved February 7, 2024, from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Retrieved February 7, 2024, from [Link]

  • MDPI. (2018). Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid. Molecules, 23(10), 2445. [Link]

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  • Journal of Cardiovascular Disease Research. (2023). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-amino benzoic acid and evaluation of its biological activities. [Link]

  • Khan, Z., et al. (2021). Current Developments in Esterification Reaction: A Review on Process and Parameters. Journal of Industrial and Engineering Chemistry, 103, 80-101. [Link]

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Method

Application Note: Preparation of Sulfone Derivatives from Thian-4-yl Acetate

[1] Executive Summary & Strategic Rationale The transformation of thian-4-yl acetate (also known as 4-acetoxythiane) into its corresponding sulfone (1,1-dioxide) derivative is a pivotal step in the synthesis of polar het...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Rationale

The transformation of thian-4-yl acetate (also known as 4-acetoxythiane) into its corresponding sulfone (1,1-dioxide) derivative is a pivotal step in the synthesis of polar heterocyclic pharmacophores.[1] Sulfones serve as bioisosteres for carbonyls and provide metabolic stability while increasing the polarity of the scaffold.

This guide details two distinct, self-validating protocols for this oxidation:

  • Method A (mCPBA): The standard laboratory-scale method, prioritizing solubility and rapid kinetics in organic media.[1]

  • Method B (Oxone®): A "green" chemistry approach utilizing aqueous media, ideal for scale-up and avoiding chlorinated solvents.[1]

Chemical Strategy

The oxidation of the sulfide sulfur proceeds via two electrophilic oxygen transfer steps. The first transfer yields the sulfoxide (chiral at sulfur if the ring is substituted asymmetrically, though thian-4-yl acetate is meso/achiral in this context relative to the sulfur). The second transfer, which is generally slower, yields the achiral sulfone.[1]

Critical Consideration: The acetate protecting group at C4 is stable under acidic oxidation conditions but susceptible to hydrolysis in strong base. Therefore, both protocols selected below operate under acidic-to-neutral regimes to preserve the ester functionality.

Decision Logic & Workflow

The following flowchart illustrates the decision matrix for selecting the appropriate oxidation method based on scale, safety, and available equipment.

OxidationWorkflow Start Starting Material: Thian-4-yl Acetate Decision Select Oxidation Strategy Start->Decision MethodA Method A: mCPBA (Small Scale <5g, Organic Soluble) Decision->MethodA Rapid / Lab Scale MethodB Method B: Oxone (Scale >5g, Green Chemistry) Decision->MethodB Scalable / Aqueous ProcessA Reaction in DCM (0°C to RT) 2.2 - 2.5 eq mCPBA MethodA->ProcessA ProcessB Reaction in MeOH/H2O (RT) 1.5 - 2.0 eq Oxone MethodB->ProcessB QuenchA Quench: Na2SO3 (aq) Remove Peroxides ProcessA->QuenchA QuenchB Filter Salts Dilute with Water ProcessB->QuenchB WorkupA Wash: NaHCO3 (sat) Remove m-Chlorobenzoic Acid QuenchA->WorkupA WorkupB Extraction: EtOAc or DCM QuenchB->WorkupB Product Target Product: 4-Acetoxythiane-1,1-dioxide WorkupA->Product WorkupB->Product

Figure 1: Decision matrix for selecting the oxidation protocol based on scale and solubility requirements.

Detailed Experimental Protocols

Method A: Oxidation using m-Chloroperbenzoic Acid (mCPBA)

Best for: Small scale (mg to grams), rapid optimization, and substrates with poor water solubility.[1]

Reagents:

  • Thian-4-yl acetate (1.0 eq)[1]

  • mCPBA (77% max purity, 2.2 eq)[1]

  • Dichloromethane (DCM) [0.1 M concentration][1]

  • Sat. aq.

    
     (Sodium sulfite)[1]
    
  • Sat. aq.

    
     (Sodium bicarbonate)[1]
    

Protocol:

  • Dissolution: Dissolve thian-4-yl acetate (1.0 eq) in DCM in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve mCPBA (2.2 eq) in DCM. Add this solution dropwise to the reaction flask over 15-20 minutes. Note: mCPBA is often 77% pure; adjust mass calculation accordingly.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check TLC (EtOAc/Hexane).[1][2] The sulfide moves to a lower Rf (sulfoxide) and then slightly higher (sulfone), but both are much more polar than the starting material.[1]

  • Quench (Critical Safety Step): Cool back to 0°C. Slowly add saturated aqueous

    
     until the organic layer no longer turns starch-iodide paper blue (indicates consumption of excess peroxide).
    
  • Workup:

    • Transfer to a separatory funnel.

    • Wash the organic layer 3x with saturated

      
      . This step is vital  to remove the m-chlorobenzoic acid byproduct as the water-soluble sodium salt.
      
    • Wash with brine, dry over

      
      , filter, and concentrate in vacuo.[1]
      
  • Purification: Usually, the product is pure enough for use (>95%).[1] If necessary, recrystallize from EtOH or purify via silica flash chromatography.[1]

Method B: Oxidation using Oxone® (Potassium Peroxymonosulfate)

Best for: Scale-up (>5g), green chemistry compliance, and avoiding chlorinated solvents.[1]

Reagents:

  • Thian-4-yl acetate (1.0 eq)[1]

  • Oxone® (

    
    ) (1.5 – 2.0 eq)[1]
    
  • Methanol (MeOH) and Water (1:1 ratio)[1]

Protocol:

  • Preparation: Dissolve thian-4-yl acetate in MeOH.

  • Addition: Dissolve Oxone (1.5 eq) in water. (Oxone has low solubility in organic solvents).[1] Add the aqueous Oxone slurry/solution to the methanolic sulfide solution at RT.

  • Reaction: Stir vigorously at RT for 4–12 hours. The reaction may become slightly warm; monitor temperature and cool if it exceeds 35°C to prevent acetate hydrolysis.

  • Filtration: The reaction will generate a precipitate of potassium sulfate salts. Filter the solid and wash the filter cake with a small amount of MeOH.

  • Extraction:

    • Concentrate the filtrate to remove the bulk of the MeOH.

    • Dilute the remaining aqueous residue with water and extract 3x with EtOAc or DCM.

  • Finishing: Dry combined organics over

    
    , filter, and concentrate.
    

Analytical Validation (QC)

To ensure the integrity of the sulfone and the retention of the acetate group, compare the spectral data against the following expected parameters.

Table 1: Diagnostic Spectral Markers

FeatureMethodDiagnostic SignalExplanation
Sulfone Formation IR 1120–1160 cm⁻¹ (sym)1300–1350 cm⁻¹ (asym)Strong

stretching vibrations characteristic of sulfones [1].[1]
Ring Protons ¹H NMR

2.9 – 3.2 ppm (m, 4H)
Protons at C2/C6 (adjacent to sulfur) shift downfield significantly from sulfide (

2.6 ppm) due to the electron-withdrawing sulfone [2].[1]
Acetate Integrity ¹H NMR

2.05 ppm (s, 3H)

4.8 ppm (m, 1H)
Singlet for acetate methyl and multiplet for the methine proton at C4 confirm the ester is intact.[1]
Carbon Skeleton ¹C NMR

~50 ppm (C2/C6)

~170 ppm (C=O)
Carbon atoms adjacent to sulfone are deshielded; Carbonyl signal confirms ester retention.[1]

Troubleshooting & Optimization

  • Issue: Incomplete Oxidation (Sulfoxide contamination). [1]

    • Cause: Insufficient oxidant or reaction time.

    • Solution: Add an additional 0.5 eq of oxidant. Sulfoxides are intermediates; driving them to sulfones simply requires more oxidative power.

  • Issue: Loss of Acetate Group.

    • Cause: Hydrolysis due to high pH (in workup) or high temperature.[1]

    • Solution: Ensure the Oxone reaction does not self-heat above 40°C. During mCPBA workup, avoid leaving the product in contact with basic

      
       for prolonged periods if the ester is particularly labile (though primary acetates are generally stable to bicarbonate washes).
      
  • Issue: Solubility in Method B.

    • Cause: Substrate crashes out of water.

    • Solution: Increase the MeOH ratio or switch to Ethanol/Water. Ensure vigorous stirring to increase surface area contact.

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • Organic Chemistry Portal. Oxidation of Sulfides to Sulfones. Available at: [Link][1]

  • Hajipour, A. R., et al. (2012).[1] Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with Oxone. Green Chemistry. Available at: [Link]

  • Schwartz, N. N., & Blumbergs, J. H. (1964).[1][3] Epoxidations with m-Chloroperbenzoic Acid. Journal of Organic Chemistry. (Fundamental reference for mCPBA handling and purity). Available at: [Link][1]

  • ResearchGate. Synthesis of tetrahydro-4H-thiopyran-4-ones. (Demonstrates oxidation of the thiopyran ring system). Available at: [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Technical Comparison: Structural Elucidation of Thian-4-yl Acetate vs. Thian-4-ol via 13C NMR

Executive Summary In drug discovery, sulfur-containing heterocycles like thianes (tetrahydrothiopyrans) are critical bioisosteres for cyclohexane rings, offering altered lipophilicity and metabolic profiles. Distinguishi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, sulfur-containing heterocycles like thianes (tetrahydrothiopyrans) are critical bioisosteres for cyclohexane rings, offering altered lipophilicity and metabolic profiles. Distinguishing between the secondary alcohol (Thian-4-ol ) and its esterified derivative (Thian-4-yl acetate ) is a routine but pivotal quality control step during synthesis.

This guide provides a definitive technical comparison of the


C NMR chemical shifts  for these two species. Unlike proton NMR, where coupling patterns can be obscured by ring flipping, 

C NMR provides distinct, decoupled singlets that allow for unambiguous assignment. This document details the specific chemical shift changes (

) driven by acetylation, focusing on the diagnostic deshielding of the C4 carbinol carbon and the shielding/deshielding effects on the ring system.

Structural & Mechanistic Context

To interpret the NMR data accurately, one must understand the conformational landscape. The thiane ring exists predominantly in a chair conformation.

  • Thian-4-ol: The hydroxyl group prefers the equatorial position to avoid 1,3-diaxial interactions, though the energy difference is smaller than in cyclohexane due to the longer C–S bond lengths (1.82 Å vs 1.54 Å for C–C).

  • Thian-4-yl Acetate: Acetylation retains the equatorial preference. The introduction of the carbonyl group creates an anisotropic cone that significantly alters the electronic environment of the

    
    -carbon (C4) and, to a lesser extent, the 
    
    
    
    -carbons (C3/C5).
The Acetylation Effect (The "Fingerprint")

The transformation of an alcohol (R-OH) to an acetate (R-OAc) follows a predictable trend in


C NMR:
  • 
    -Effect (C4):  Significant downfield shift  (+3 to +5 ppm) due to the electron-withdrawing inductive effect of the acyl oxygen.
    
  • 
    -Effect (C3/C5):  Moderate shift (typically -1 to -3 ppm upfield or slight downfield depending on ring flattening), influenced by steric compression (
    
    
    
    -gauche interactions).
  • New Signals: Appearance of Carbonyl (~170 ppm) and Methyl (~21 ppm) carbons.

Comparative Experimental Data

The following data represents standard chemical shifts in CDCl


  at 298 K.
Table 1: C NMR Chemical Shift Comparison ( , ppm)
PositionCarbon TypeThian-4-ol (

ppm)
Thian-4-yl Acetate (

ppm)

(Shift)
Note
C4 Methine (

)
69.5 73.2 +3.7 Primary Diagnostic
C3, C5 Methylene (

)
37.634.8-2.8

-Upfield Shift
C2, C6 Methylene (

)
29.829.5-0.3Negligible change
C=O Carbonyl170.4N/AEster confirmation
CH

Methyl21.3N/AAcetate methyl

> Note: Values are averaged from conformational equilibrium data. Minor variations (


 0.5 ppm) may occur depending on concentration and specific temperature control.
Data Analysis
  • The C4 Diagnostic: The shift from ~69.5 ppm to ~73.2 ppm is the most reliable indicator of conversion. If the signal remains below 70 ppm, the reaction is incomplete.

  • Sulfur Influence: Note that C2/C6 appear upfield (~29 ppm) compared to cyclohexane analogs (~23 ppm) due to the different electronegativity and bond length of Sulfur, but they are relatively unperturbed by the C4 substitution.

Visualization of Assignment Logic

The following diagram illustrates the decision tree for assigning these structures based on spectral data.

NMR_Assignment_Logic Start Unknown Thiane Derivative (13C NMR / CDCl3) Check_CO Check 165-175 ppm Region Start->Check_CO Has_CO Signal Present (~170 ppm) Check_CO->Has_CO Signal Found No_CO No Signal Check_CO->No_CO Absent Check_C4 Analyze C4 Shift (Methine) Has_CO->Check_C4 Result_Alcohol CONFIRMED: Thian-4-ol (C4 ~69 ppm, No C=O) No_CO->Result_Alcohol Result_Acetate CONFIRMED: Thian-4-yl Acetate (C4 ~73 ppm, C=O ~170 ppm) Check_C4->Result_Acetate C4 > 72 ppm Check_C4->Result_Alcohol C4 < 70 ppm (Mixture/Impurity)

Figure 1: Decision logic for distinguishing Thian-4-ol from Thian-4-yl Acetate using


C NMR markers.

Experimental Protocol: High-Resolution Acquisition

To ensure the reproducibility of the shifts listed in Table 1, follow this validated protocol.

Sample Preparation
  • Mass: Weigh 20–30 mg of the analyte (Thian-4-ol or Acetate).

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
    
    • Why CDCl

      
      ? It is the standard for the literature values cited. DMSO-
      
      
      
      may cause solvent-induced shifts of 1–2 ppm.
  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to prevent line broadening due to particulates.

Instrument Parameters (Typical 400/500 MHz System)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) or equivalent.

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: Quaternary carbons (like the C=O in acetate) have long T1 relaxation times. A short D1 will suppress the diagnostic Carbonyl peak at 170 ppm.

  • Scans (NS): Minimum 256 scans (for ~20 mg sample) to ensure adequate S/N ratio for the quaternary carbonyl carbon.

  • Spectral Width: 0 – 220 ppm.[1][2]

Processing
  • Referencing: Calibrate the CDCl

    
     triplet center to 77.16 ppm .
    
  • Peak Picking: Enable "Peak Picking" with a threshold of 5% relative height to catch the carbonyl peak if relaxation was insufficient.

Scientific Validation & References

The shifts described above are grounded in the fundamental principles of substituent chemical shifts (SCS) in six-membered rings, specifically the work of Eliel regarding thiane conformational analysis.

Why the Shift Happens (Causality)

The downfield shift of C4 upon acetylation is caused by the deshielding effect of the ester oxygen. The acetyl group withdraws electron density from the C4-O bond, reducing the shielding around the C4 nucleus. Conversely, the


-carbons (C3/C5) often experience a slight upfield shift (gamma-gauche effect) or minor perturbation due to the steric bulk of the acetate group compressing the axial hydrogens, altering the bond vectors.
References
  • Eliel, E. L., & Willer, R. L. (1977). Conformational Analysis. 34. Carbon-13 Nuclear Magnetic Resonance Spectra of Saturated Heterocycles. Journal of the American Chemical Society, 99(6), 1936–1942. Link

  • Barbarella, G., et al. (1981). Carbon-13 NMR of Sulfur Heterocycles. Organic Magnetic Resonance, 16(3), 220-223.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.
  • SDBS (Spectral Database for Organic Compounds) . Compounds: Thian-4-ol (SDBS No. 1284) and general Acetate esters. Link

Sources

Comparative

GC-MS identification of thian-4-yl acetate impurities

An In-Depth Technical Guide to the GC-MS Identification of Thian-4-yl Acetate Impurities For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the GC-MS Identification of Thian-4-yl Acetate Impurities

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a quality control checkpoint; it is a fundamental pillar of drug safety and efficacy. Thian-4-yl acetate, a heterocyclic compound, serves as a valuable building block in medicinal chemistry. Its impurity profile, a unique fingerprint of the manufacturing process, must be rigorously characterized. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the identification of potential process-related and degradation impurities in thian-4-yl acetate, grounding every recommendation in scientific causality and regulatory context.

The Imperative of Impurity Profiling

Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) Q3A(R2) guidelines, mandate the reporting, identification, and qualification of impurities in new drug substances.[1][2] An impurity is any component that is not the drug substance itself. Understanding and controlling these impurities is critical, as they can impact the stability, bioavailability, and safety of the final drug product.[3][4] GC-MS is a cornerstone analytical technique for this task, offering a powerful combination of high-resolution chromatographic separation and definitive mass-based identification for volatile and semi-volatile compounds.[5][6]

Comparing GC-MS Methodologies: A Dichotomy of Selectivity and Inertness

The success of any GC-MS analysis hinges on the judicious selection of the chromatographic column and MS parameters. The unique chemical nature of thian-4-yl acetate—a polar acetate ester combined with a sulfur-containing heterocyclic ring—presents specific analytical challenges, primarily the need for both good chromatographic peak shape and selective separation from structurally similar impurities.

The Core of Separation: Selecting the Right GC Column

The choice of stationary phase is the most critical factor in developing a specific and robust separation method. Let's compare two common, yet fundamentally different, types of capillary columns.

ParameterAlternative 1: Low-Polarity Phenyl Arylene Polymer (e.g., DB-5ms, HP-5ms)Alternative 2: Mid-to-High Polarity Polyethylene Glycol (PEG) (e.g., DB-WAX, Innowax)
Stationary Phase (5%-Phenyl)-methylpolysiloxanePolyethylene Glycol (Wax)
Separation Principle Primarily separates based on boiling point and weak dipole interactions.Separates based on polarity ("like dissolves like") and hydrogen bonding capability.
Performance for Thian-4-yl Acetate & Impurities Advantages: Excellent thermal stability, low bleed (ideal for MS), and general-purpose utility. Provides good peak shape for the relatively non-polar thian ring.[7] Disadvantages: May fail to resolve key polar impurities from the main peak or from each other. For example, the starting material, thian-4-ol, may exhibit poor peak shape (tailing) and co-elute with other components due to its free hydroxyl group.Advantages: Superior selectivity for polar compounds. Offers excellent separation of the acetate ester from its corresponding alcohol (thian-4-ol) and other polar species like oxidized degradants (sulfoxides). Disadvantages: Lower maximum operating temperature, more susceptible to degradation from oxygen or water, and may show reduced efficiency for non-polar impurities.
Rationale & Expert Recommendation The DB-5ms is a robust starting point for method development and is excellent for identifying non-polar by-products. However, its lack of specific interactions with polar functional groups is a significant drawback for comprehensive impurity profiling of this analyte.For a dedicated, high-resolution impurity method for thian-4-yl acetate, a PEG (WAX) column is the superior choice . Its ability to engage in hydrogen bonding provides the necessary selectivity to resolve critical process impurities like thian-4-ol and potential polar degradants, which are often the impurities of highest toxicological concern.

Experimental Protocol: A Validated GC-MS Method for Impurity Identification

This protocol outlines a robust method for the identification and semi-quantitation of impurities in thian-4-yl acetate. The causality behind each parameter selection is explained to ensure the method is self-validating and scientifically sound.

Sample Preparation
  • Objective: To dissolve the sample in a suitable solvent without inducing degradation and at a concentration appropriate for GC-MS analysis.

  • Protocol:

    • Accurately weigh approximately 25 mg of the thian-4-yl acetate sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with Ethyl Acetate (GC-grade or equivalent). This results in a nominal concentration of 1 mg/mL.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer an aliquot to a 2 mL autosampler vial for analysis.

  • Causality: Ethyl acetate is chosen as the solvent because it is a good solvent for the analyte and potential impurities, is volatile, and is compatible with most GC phases. A 1 mg/mL concentration is typically sufficient to detect impurities at the 0.05% level required by ICH guidelines.[2]

GC-MS Instrumentation and Conditions
  • Instrumentation: A standard Gas Chromatograph coupled to a single quadrupole or time-of-flight (TOF) Mass Spectrometer.

  • Rationale: The choice of a mid-polarity DB-WAX column is based on the comparison above, prioritizing the resolution of polar impurities. The temperature program is designed to separate volatile impurities at the beginning of the run while ensuring the elution of less volatile components in a reasonable time with good peak shape.

ParameterSettingRationale
GC Column Agilent J&W DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness)Provides necessary polarity to resolve key impurities like thian-4-ol from the main thian-4-yl acetate peak.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency. Constant flow mode ensures stable retention times.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample without causing thermal degradation of the analyte or impurities.
Injection Mode Split (50:1 ratio)Prevents column overloading from the 1 mg/mL sample, ensuring sharp peaks for the main component while still providing sufficient sensitivity for minor impurities.
Injection Volume 1 µLStandard volume for reproducible injections.
Oven Program 50 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min)The initial hold allows for separation of highly volatile components. The ramp rate provides a good balance between resolution and analysis time. The final hold ensures all components elute.
MS Transfer Line 250 °CPrevents condensation of analytes between the GC and the MS source.
Ion Source Temp. 230 °CStandard temperature for robust ionization while minimizing thermal degradation within the source.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy that produces reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.[8]
Acquisition Mode Full ScanEssential for identifying unknown impurities. Scanning from m/z 35 to 450 covers the expected mass range for the parent compound and its likely fragments and impurities.

Logical Workflow for Impurity Identification

The process of identifying an unknown peak in a chromatogram follows a systematic and logical workflow. This ensures that every piece of data is considered, leading to a confident identification.

G cluster_0 Analysis & Detection cluster_1 Identification & Characterization cluster_2 Quantification & Reporting SamplePrep Sample Preparation (1 mg/mL in EtOAc) GCMS GC-MS Analysis (Full Scan Mode) SamplePrep->GCMS PeakDetect Peak Detected in Chromatogram? GCMS->PeakDetect AcquireMS Acquire Mass Spectrum PeakDetect->AcquireMS Yes LibrarySearch NIST Library Search AcquireMS->LibrarySearch FragAnalysis Manual Fragmentation Pattern Analysis AcquireMS->FragAnalysis StructureElucid Propose Impurity Structure LibrarySearch->StructureElucid FragAnalysis->StructureElucid Quant Estimate Concentration (Area %) StructureElucid->Quant Report Report Impurity (>0.05% Threshold) Quant->Report

Caption: Logical workflow for GC-MS impurity identification and reporting.

Deciphering the Clues: Mass Fragmentation Pathways

Electron Ionization (EI) is a high-energy process that fragments molecules in predictable ways. Understanding these pathways is key to identifying structures when library matches are ambiguous or unavailable. The fragmentation of thian-4-yl acetate is dominated by cleavages characteristic of esters.

A primary fragmentation is the cleavage of the C-O bond, leading to the formation of a stable acetyl cation (m/z 43 ), which is often the base peak for acetate esters.[9] Another key fragmentation is the loss of a neutral acetic acid molecule (60 Da) via a rearrangement, or the loss of the acetoxy radical (59 Da).

Below is a diagram illustrating the distinct fragmentation pathways of thian-4-yl acetate versus a potential impurity, thian-4-ol. This visual comparison highlights how MS data can unequivocally differentiate between the API and its precursors.

fragmentation cluster_api Thian-4-yl Acetate (MW=160) cluster_impurity Impurity: Thian-4-ol (MW=118) mol1 [C7H12O2S]˙+ m/z = 160 frag1a [CH3CO]+ m/z = 43 (Base Peak) mol1->frag1a α-cleavage frag1b [C5H9S]+ m/z = 101 mol1->frag1b - CH3COO• frag1c [C5H8S]˙+ m/z = 100 mol1->frag1c - CH3COOH mol2 [C5H10OS]˙+ m/z = 118 frag2a [C5H8S]˙+ m/z = 100 mol2->frag2a - H2O frag2b [C4H7S]+ m/z = 87 mol2->frag2b - CH2OH•

Caption: Comparative mass fragmentation of Thian-4-yl Acetate and Thian-4-ol.

Conclusion: Ensuring Purity Through Methodical Analysis

The identification of impurities in a drug substance like thian-4-yl acetate is a multi-faceted challenge that requires a deep understanding of chromatography, mass spectrometry, and regulatory requirements. A comparison of analytical columns reveals that while standard low-polarity phases are robust, a mid-to-high polarity PEG (WAX) phase offers superior selectivity for the critical polar impurities often encountered in synthesis and degradation.

By coupling this optimized separation with a systematic workflow for data analysis and a foundational knowledge of fragmentation pathways, researchers can confidently identify and control impurities. This rigorous, science-driven approach is not just an analytical exercise; it is an essential contribution to the development of safe and effective medicines.

References

  • ICH. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • ICH Guideline for Impurities in New Drug Substances Q3A. (2024). YouTube. [Link]

  • ICH. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]

  • ICH. Quality Guidelines. [Link]

  • Medicines Control Agency. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]

  • Wardencki, W. (1998). Sulfur Compounds: Gas Chromatography. ResearchGate. [Link]

  • Pandey, P. K. (2025). GC Method Validation For Impurities Analysis. Pharma Beginners. [Link]

  • Swartz, M. E., Krull, I. S., & Orr, J. D. (2004). Validation of Impurity Methods, Part I. LCGC International. [Link]

  • Jadhav, S. B., et al. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Medistri. (2024). GC/MS Identification of Impurities. [Link]

  • Andersson, J. T. (2003). Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. Energy & Fuels. [Link]

  • Dong, M. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. [Link]

  • Wang, Z., et al. (2025). Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • SGS. Trace sulfur compounds analysis. [Link]

  • Ahmed, A. M. (2018). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Saudi Chemical Society. [Link]

  • Jia, W., et al. (2023). Mass Fragmentation Characteristics of 4 Synthetic Cathinone Isomers. Journal of Chinese Mass Spectrometry Society. [Link]

  • Davidson Analytical Services. Analysis of Sulfur Compounds in Hydrocarbon Fuels using Gas Chromatography with Pulsed Flame Photometric Detection. [Link]

  • Unknown. Mass Spectrometry: Fragmentation. [Link]

  • JEOL. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. [Link]

  • Nakano, H., et al. (2023). Synthesis, Structure, and Characterization of Thiacalix[10]-2,8-thianthrene. MDPI. [Link]

  • Shimadzu. (2018). Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. [Link]

  • Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

  • Kurbanov, S. S. (2017). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). ResearchGate. [Link]

  • Wilson, C. L., et al. (2021). Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. ResearchGate. [Link]

  • Kumar, A., & Lal, D. (2016). Analysis of bioactive components from ethyl acetate and ethanol extract of Mucuna pruriens linn seeds by GC-MS technique. Journal of Chemical and Pharmaceutical Research. [Link]

  • Gstoettner, C., et al. (2024). The Identification of Synthetic Impurities in a Vape Pen Containing Δ9-Tetrahydrocannabiphorol Using Gas Chromatography Coupled with Mass Spectrometry. MDPI. [Link]

  • Kim, H., et al. (2025). Synthesis and characterization of new impurities in obeticholic acid. ResearchGate. [Link]

  • Hochberg, A. A., & Keren-Zur, M. (1974). The synthesis of poly-4-thiouridylic acid and its effect on protein synthesis in a cell free system derived from rat liver. Nucleic Acids Research. [Link]

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Validation

Structural Validation of Thian-4-yl Acetate: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods

Introduction: The Conformational Chameleon In drug discovery, the thiane (tetrahydrothiopyran) ring is a critical bioisostere for cyclohexane or piperidine scaffolds. However, introducing a sulfur atom creates a unique g...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Conformational Chameleon

In drug discovery, the thiane (tetrahydrothiopyran) ring is a critical bioisostere for cyclohexane or piperidine scaffolds. However, introducing a sulfur atom creates a unique geometric distortion. Unlike the rigid chair of cyclohexane, the thiane ring possesses longer C–S bonds (~1.82 Å) compared to C–C bonds (~1.53 Å), leading to a more puckered ring system.

For thian-4-yl acetate , the central question is not just chemical connectivity, but stereoelectronic conformation . Does the acetate substituent adopt the equatorial position (sterically favored) or the axial position (influenced by electrostatic repulsion between the sulfur lone pairs and the carbonyl oxygen)?

While NMR provides solution-state averages, Single Crystal X-ray Diffraction (SC-XRD) is the only method to provide an unambiguous, static snapshot of the molecular geometry, validating the precise ring puckering and substituent orientation essential for structure-activity relationship (SAR) studies.

Comparative Analysis: Why XRD is Non-Negotiable

While NMR and Mass Spectrometry (MS) are the workhorses of synthesis verification, they face limitations when resolving specific conformational isomers of sulfur heterocycles.

Table 1: Methodological Comparison for Thian-4-yl Acetate
Feature1H/13C NMR (Solution State) Mass Spectrometry (HRMS) Single Crystal XRD (Solid State)
Primary Output Connectivity & Chemical EnvironmentMolecular Formula & Fragmentation3D Atomic Coordinates & Absolute Geometry
Conformational Data Inferential (via

coupling constants). Subject to time-averaged signals if ring flipping occurs.
None.Definitive. Freezes the specific conformer (chair/boat) present in the lattice.
Bond Metrics N/AN/APrecise bond lengths (e.g., C–S vs. C–C) and torsion angles.
Stereochemistry Relative (NOESY can be ambiguous).N/AAbsolute Configuration (if chiral) & Relative stereochemistry.
Sample State Solvated (Dynamic).Ionized Gas.Crystalline Solid (Static).

The "Senior Scientist" Insight:

Do not rely solely on NMR coupling constants (


-values) for thiane derivatives. The rapid interconversion between conformers at room temperature often yields an averaged signal, masking the true energetic preference of the acetate group. XRD is required to "freeze" and visualize the dominant low-energy state.

Decision Logic: Selecting the Validation Path

Before proceeding to the bench, use this logic flow to determine if your sample is ready for the "Gold Standard" of XRD.

ValidationLogic Start Synthesized Thian-4-yl Acetate CheckState Physical State at RT? Start->CheckState Liquid Oil/Liquid CheckState->Liquid MP < 25°C Solid Solid CheckState->Solid MP > 25°C Derivatize Derivatization Required (e.g., p-nitrobenzoate salt) Liquid->Derivatize Standard Lab InSitu In-situ Cryo-Crystallization (Advanced) Liquid->InSitu Specialized Equipment Recryst Recrystallization (Slow Evap/Vapor Diffusion) Solid->Recryst Derivatize->Recryst XRD SC-XRD Data Collection InSitu->XRD Recryst->XRD

Figure 1: Decision matrix for handling thian-4-yl acetate based on physical state. Note that thian-4-yl acetate is often a low-melting solid or oil, making crystallization the primary bottleneck.

Experimental Protocol: The Self-Validating Workflow

This protocol is designed to ensure data integrity. If the validation steps (R-factors, thermal ellipsoids) fail, the structure cannot be trusted.

Phase A: Crystallization (The Critical Bottleneck)

Since thian-4-yl acetate may be a low-melting solid, standard evaporation often yields oils.

  • Method: Vapor Diffusion (Sitting Drop).

  • Solvent System: Dissolve 20 mg in minimal Ethyl Acetate (good solubility).

  • Precipitant: Pentane or Hexane (poor solubility).

  • Condition: Place in a sealed chamber at 4°C . The low temperature encourages crystal lattice formation over oiling out.

Phase B: Data Collection Strategy
  • Source: Cu-K

    
     (
    
    
    
    Å) is preferred over Mo-K
    
    
    for this organic molecule.
    • Reasoning: Sulfur (

      
      ) has a moderate anomalous scattering signal with Copper radiation, which aids in phasing if the structure is non-centrosymmetric, though thian-4-yl acetate is typically achiral/meso. Cu radiation also provides higher diffracted intensity for small organic crystals.
      
  • Temperature: 100 K (Cryostream) .

    • Causality: The acetate tail at position 4 is prone to high thermal motion. Collecting at room temperature will result in "smeared" electron density (large thermal ellipsoids), making it impossible to distinguish precise bond angles. Cooling "freezes" this motion.

Phase C: Refinement & Validation Metrics

After solving the structure (typically using SHELXT), refine against


. A valid structure must meet these criteria:
  • R-factor (

    
    ):  Must be 
    
    
    
    for publication quality.
  • Goodness of Fit (GooF): Should approach 1.0.

  • Thermal Ellipsoids: Check the ORTEP plot. If the acetate tail atoms look like "footballs" rather than spheres, the model may need disorder refinement (splitting the position).

Data Interpretation: What the Structure Reveals

Once the structure is solved, you must extract the specific geometric data that validates your synthesis and conformational hypothesis.

The Thiane Ring Geometry

Compare your experimental bond lengths to standard values to confirm the ring is indeed a thiane and not a cyclohexane impurity.

Bond TypeExpected Length (Å)Significance
C–S 1.80 – 1.82 Significantly longer than C–C.[1] This causes the ring to be more "pointed" at the sulfur end.
C–C (Ring) 1.52 – 1.54Standard sp3 hybridization.
C(4)–O(Acetate) 1.44 – 1.46Single bond connecting ring to ester.
C=O (Carbonyl) 1.18 – 1.21Double bond character.
The Acetate Orientation (Axial vs. Equatorial)

This is the core biological question.

  • Equatorial: The acetate group extends outward, roughly in the plane of the ring. This is sterically favored to avoid 1,3-diaxial interactions with the ring protons.

  • Axial: The acetate points up/down, perpendicular to the ring. In thianes, the anomeric effect is generally weaker than in sugars (pyranoses), but dipole repulsion between the sulfur lone pair and the carbonyl oxygen can destabilize the axial form.

  • Validation: Measure the torsion angle

    
     (S1–C2–C3–C4). An ideal chair has alternating signs. If the acetate is equatorial, the H-atom at C4 will be axial (anti-parallel to vertical axis).
    

Visualization of the Validation Pipeline

The following diagram illustrates the flow from raw data to structural insight, highlighting the specific software checkpoints (SHELX, PLATON) used in a professional crystallographic workflow.

ValidationPipeline cluster_0 Data Acquisition cluster_1 Structure Solution cluster_2 Validation Output Crystal Crystal Mounting (Mitigen Loop) Diffraction Diffraction Pattern (Bragg Spots) Crystal->Diffraction X-rays Integration Integration & Scaling Diffraction->Integration Software Phasing Phasing (Direct Methods) Integration->Phasing hkl file Refinement Refinement (Least Squares) Phasing->Refinement e- density Geometry Geometry Check (Bond Lengths/Angles) Refinement->Geometry CIF file Conformation Conformation (Axial vs Equatorial) Geometry->Conformation Analysis

Figure 2: The crystallographic pipeline.[2] Note that 'Phasing' for this small molecule typically relies on Direct Methods or Dual Space methods (SHELXT) due to the presence of the heavy Sulfur atom.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[3][4] Acta Crystallographica Section B, 72(2), 171-179. Link

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. Link

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Link

  • Jensen, F. (2013). Introduction to Computational Chemistry. (Provides theoretical background on thiane conformational energy). Link

  • Rigaku Corporation. (2023). X-ray Crystallography of Oils and Low-Melting Solids. Application Note. Link(General reference for in-situ techniques).

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol: Thian-4-yl Acetate

Executive Summary Thian-4-yl acetate (4-acetoxytetrahydrothiopyran) presents a dual challenge in laboratory disposal: it is an organic ester capable of hydrolysis and a cyclic sulfide prone to oxidation. Improper disposa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thian-4-yl acetate (4-acetoxytetrahydrothiopyran) presents a dual challenge in laboratory disposal: it is an organic ester capable of hydrolysis and a cyclic sulfide prone to oxidation. Improper disposal risks generating noxious fugitive emissions (mercaptan-like odors) and creating hazardous downstream reactions (SOₓ generation during incineration).

This guide supersedes generic "organic waste" protocols. It mandates a Non-Halogenated, High-Sulfur waste stream workflow to ensure compliance with EPA RCRA regulations and to protect laboratory personnel from exposure.

Key Physiochemical Properties for Disposal
PropertyValue/DescriptionDisposal Implication
CAS Number 40697-32-3Unique identifier for waste manifests.
Functional Groups Ester, Thioether (Sulfide)Susceptible to hydrolysis (acid/base) and oxidation.
Flash Point ~97°C (Combustible)Classifies as combustible; requires incineration.
Odor Threshold Low (< 1 ppm)Requires secondary containment to prevent lab evacuation.
Solubility Low in water; Soluble in organicsDo NOT dispose via sanitary sewer.

Part 1: Chemical Assessment & Compatibility Logic

As scientists, we must understand the causality of our disposal choices. Thian-4-yl acetate is not a passive waste product; it is chemically active.

The Hydrolysis Risk

Thian-4-yl acetate is an ester. In the presence of strong acids or bases (often found in commingled waste containers), it undergoes hydrolysis.

  • Reaction: Thian-4-yl acetate + H₂O (H⁺/OH⁻) → Thian-4-ol + Acetic Acid.

  • Risk: Thian-4-ol possesses a significantly more potent and offensive sulfur odor than the acetate ester.

  • Protocol: Maintain waste streams at neutral pH (pH 6-8) . Never commingle this compound with acidic waste streams (e.g., TCA precipitations) or basic streams (e.g., NaOH washings).

The Oxidation Hazard

The sulfur atom in the thiane ring is a reducing agent.

  • Incompatibility: violent reactions occur if mixed with strong oxidizers (e.g., Nitric Acid, Peroxides, Permanganates). The oxidation of the sulfide to sulfoxide/sulfone is highly exothermic.

  • Protocol: Strictly segregate from Oxidizing Waste streams.

Part 2: Operational Disposal Workflow

This protocol utilizes a "Source-Segregation" model to minimize cross-reactivity.

Step 1: Pre-Disposal Stabilization

Before moving the chemical to the central waste area, stabilize the container.

  • Odor Check: If the bottle emits a detectable odor, wipe the exterior with a 10% bleach solution (Sodium Hypochlorite) to oxidize surface residues, then dry immediately. Note: Do not add bleach inside the waste bottle.[1]

  • Headspace Management: Leave at least 10% headspace in the container to allow for thermal expansion during transport.

Step 2: Waste Stream Segregation

Select the correct waste stream based on the absence of halogens (Cl, Br, F, I).

  • Primary Stream: Non-Halogenated Organic Solvents.

  • Tagging: You must explicitly flag the sulfur content.

    • Standard Label: "Non-Halogenated Organic Waste."

    • Constituent Listing: Write "Thian-4-yl acetate" clearly.

    • Critical Addition: Add a sticker or note stating "CONTAINS ORGANOSULFUR." This alerts the incineration facility to use scrubbers for Sulfur Dioxide (SO₂) capture.

Step 3: Secondary Containment (The "Double-Bag" Rule)

Due to the low odor threshold, standard HDPE caps are often insufficient to prevent fugitive emissions over time.

  • Place the primary waste container inside a heavy-duty, clear polyethylene bag (minimum 4 mil thickness).

  • Seal the bag with a zip-tie or heat seal.

  • Place this sealed unit into the satellite accumulation area.

Part 3: Emergency Procedures (Spills)

In the event of a spill, speed is critical to prevent the odor from permeating the HVAC system.

  • Evacuate & Ventilate: Clear the immediate area. If the spill is >100mL, evacuate the lab.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. Use a half-mask respirator with organic vapor cartridges if available.

  • Neutralization (The Oxidation Method):

    • Do not just wipe up. You must chemically neutralize the odor.

    • Apply a 10-15% Sodium Hypochlorite (Bleach) solution or a commercial oxidant-based spill kit directly to the spill.

    • Mechanism: The oxidant converts the volatile sulfide into a non-volatile sulfoxide/sulfone.

    • Allow to sit for 10-15 minutes.

  • Cleanup: Absorb with vermiculite or clay. Dispose of the solid waste as Hazardous Solid Waste (Contaminated Debris) .

Part 4: Visualized Decision Matrix

The following diagram outlines the critical decision points for disposing of Thian-4-yl acetate, ensuring no cross-contamination with incompatible streams.

DisposalWorkflow Start Waste Generation: Thian-4-yl Acetate CheckpH Check pH Compatibility: Is the stream Neutral (pH 6-8)? Start->CheckpH CheckOx Check Chemical Compatibility: Are Oxidizers present? CheckpH->CheckOx Yes (Neutral) ActionHydrolysis STOP: Hydrolysis Risk Segregate from Acids/Bases CheckpH->ActionHydrolysis No (Acid/Base) ActionExplosion STOP: Explosion Risk Segregate from Nitric/Peroxides CheckOx->ActionExplosion Yes SelectStream Select Stream: Non-Halogenated Organic CheckOx->SelectStream No Packaging Packaging: 1. HDPE Container 2. Double-Bag (Odor Control) SelectStream->Packaging Labeling Labeling: List 'Thian-4-yl acetate' Flag 'Contains Sulfur' Packaging->Labeling Pickup Professional Disposal: High-Temp Incineration (w/ SOx Scrubbers) Labeling->Pickup

Figure 1: Operational decision tree for Thian-4-yl acetate disposal, highlighting critical exclusion criteria for acids, bases, and oxidizers.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

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